1-(2-Hydroxyethyl)pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450313 | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6719-02-4 | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2-Hydroxyethyl)pyrrole (CAS No. 6719-02-4), a versatile heterocyclic compound with applications in organic synthesis, materials science, and pharmaceutical development. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields requiring a detailed understanding of this molecule.
Physicochemical Properties
This compound, also known as 2-(1H-pyrrol-1-yl)ethan-1-ol, is a colorless to reddish-green clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a hydroxyl group imparts polarity to the molecule, influencing its solubility and reactivity.
| Property | Value | Reference(s) |
| CAS Number | 6719-02-4 | N/A |
| Molecular Formula | C₆H₉NO | N/A |
| Molecular Weight | 111.14 g/mol | N/A |
| Appearance | Colorless to red to green clear liquid | N/A |
| Boiling Point | 215 °C | N/A |
| Density | 1.06 g/cm³ | N/A |
| Solubility | Soluble in polar solvents | [1] |
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, the most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethanolamine.
Generalized Experimental Protocol: Paal-Knorr Synthesis
The following is a generalized procedure for the synthesis of an N-substituted pyrrole, which can be adapted for the preparation of this compound. The typical 1,4-dicarbonyl precursor used for the synthesis of an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Ethanolamine
-
Acetic acid (or another suitable acidic catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran in a suitable solvent such as ethanol.
-
Add ethanolamine to the solution, typically in a slight molar excess.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, which may involve neutralization of the acid catalyst and extraction of the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the Paal-Knorr synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the pyrrole ring and the pendant hydroxyl group.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[5] Due to the nitrogen lone pair delocalization into the ring, pyrrole is significantly more reactive than benzene.
-
Electrophilic Aromatic Substitution: N-substituted pyrroles undergo electrophilic substitution, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation.[6] The substitution typically occurs at the C2 and C5 positions (α-positions) due to the greater stabilization of the cationic intermediate compared to substitution at the C3 and C4 positions (β-positions).[6] Strong acids should be avoided as they can lead to polymerization of the pyrrole ring.[6]
-
Reactivity with Aldehydes and Ketones: In the presence of an acid catalyst, pyrroles can condense with aldehydes and ketones.[7]
-
Oxidation: The electron-rich nature of the pyrrole ring makes it sensitive to oxidation, which can lead to polymerization or decomposition.[7]
Reactivity of the Hydroxyl Group
The primary hydroxyl group in this compound can undergo typical reactions of alcohols, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent.
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to allow for nucleophilic substitution reactions.
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrole ring protons (typically in the aromatic region), and signals for the ethyl group protons (two triplets) and the hydroxyl proton (a broad singlet). The protons on the carbon adjacent to the nitrogen will be shifted downfield compared to those adjacent to the oxygen. |
| ¹³C NMR | Four distinct signals for the pyrrole ring carbons and two signals for the ethyl group carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H and C=C stretching frequencies for the aromatic pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the ethyl group. |
Applications
This compound is a valuable building block in several areas of research and development:
-
Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]
-
Materials Science: The bifunctional nature of the molecule (aromatic ring and hydroxyl group) makes it a useful monomer for the synthesis of specialty polymers and conductive polymers.[1]
-
Organic Synthesis: It is used as an intermediate in the preparation of a variety of substituted pyrroles and other heterocyclic systems.[1]
Safety and Handling
Detailed safety and handling information for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Given the reactivity of the pyrrole ring, it should be stored away from strong acids and oxidizing agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrole synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 7. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to 1-(2-Hydroxyethyl)pyrrole and its Dione Analogue for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of two structurally related heterocyclic compounds: 1-(2-Hydroxyethyl)pyrrole and 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Intended for researchers, scientists, and professionals in drug development, this document details their chemical properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of relevant chemical processes.
Compound Identification and Properties
The nomenclature "this compound" can be ambiguous. This guide addresses the two most pertinent interpretations: the simple pyrrole derivative and its corresponding 2,5-dione analogue, which is a maleimide derivative. The fundamental properties of both compounds are summarized below.
This compound
Also known as 2-(1H-Pyrrol-1-yl)ethanol, this compound features a pyrrole ring substituted at the nitrogen atom with a hydroxyethyl group.
| Property | Value | References |
| CAS Number | 6719-02-4 | [1] |
| Molecular Formula | C₆H₉NO | [1] |
| Molecular Weight | 111.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Synonyms | 2-(1H-Pyrrol-1-yl)ethanol | [2] |
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione
This compound, a derivative of maleimide, is more commonly known as N-(2-Hydroxyethyl)maleimide (HEMI). The maleimide group is a key functional moiety for bioconjugation.
| Property | Value | References |
| CAS Number | 1585-90-6 | [3][4] |
| Molecular Formula | C₆H₇NO₃ | [3][4] |
| Molecular Weight | 141.12 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 66-74 °C | [3] |
| Synonyms | N-(2-Hydroxyethyl)maleimide, HEMI | [3] |
Synthesis Protocols
Synthesis of this compound
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, 2,5-hexanedione and ethanolamine are suitable starting materials.
Reaction Scheme:
References
Spectroscopic Profile of 1-(2-Hydroxyethyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Hydroxyethyl)pyrrole, also known as 2-(1H-pyrrol-1-yl)ethanol. Due to the prevalence of similar compounds in the literature, particularly 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, this document focuses on clarifying and presenting the available data for the specified molecule (CAS Number: 6953-43-1, Molecular Formula: C₆H₉NO).
Spectroscopic Data Summary
While extensive experimental spectroscopic data for this compound is not widely published, this section compiles available information and provides context based on related structures.
Mass Spectrometry
The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern, aiding in its identification.
| Parameter | Value | Source |
| Molecular Formula | C₆H₉NO | - |
| Molecular Weight | 111.14 g/mol | [Commercial Supplier Data] |
| Predicted m/z | [M+H]⁺: 112.0757 | [Predicted Data] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR and ¹³C NMR:
Specific, experimentally determined ¹H and ¹³C NMR data for this compound is not available in the reviewed public literature. However, based on the known chemical shifts of pyrrole and ethanol fragments, the following are expected proton and carbon environments:
-
Pyrrole Ring Protons: Two distinct signals corresponding to the α- and β-protons of the pyrrole ring.
-
Ethyl Chain Protons: Signals for the methylene groups adjacent to the nitrogen and the hydroxyl group.
-
Hydroxyl Proton: A signal that may be broad and its chemical shift can be solvent-dependent.
-
Pyrrole Ring Carbons: Signals for the α- and β-carbons of the pyrrole ring.
-
Ethyl Chain Carbons: Signals for the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.
Expected Characteristic IR Absorptions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic/Alkane) | 2850-3100 |
| C=C Stretch (Pyrrole Ring) | ~1500-1600 |
| C-N Stretch (Pyrrole Ring) | ~1000-1350 |
| C-O Stretch (Alcohol) | ~1000-1260 |
Note: This is a generalized prediction. Specific peak positions can vary.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following sections describe generalized procedures for the synthesis and spectroscopic analysis of pyrrole derivatives, which would be applicable.
Synthesis of this compound
A common method for the N-alkylation of pyrrole involves its reaction with a suitable alkyl halide in the presence of a base.
General Procedure:
-
Reaction Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., DMF, THF), a base such as sodium hydride (NaH) or potassium hydroxide (KOH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The mixture is stirred at room temperature to allow for the deprotonation of the pyrrole nitrogen.
-
Alkylation: 2-Chloroethanol or a similar 2-haloethanol is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is heated and monitored by thin-layer chromatography (TLC) until completion.
-
Workup: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate and the solvent allowed to evaporate. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a disc.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a pyrrole derivative like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Solubility Profile of 1-(2-Hydroxyethyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxyethyl)pyrrole (also known as 2-pyrrol-1-ylethanol), a versatile heterocyclic compound with applications in organic synthesis, materials science, and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive analysis based on molecular structure, and detailed experimental protocols for determining its solubility in various solvents.
Introduction to this compound
This compound is a derivative of pyrrole featuring a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. This structural modification significantly influences its physicochemical properties, including its solubility. The presence of the polar hydroxyl (-OH) group introduces the capacity for hydrogen bonding, which generally enhances solubility in polar solvents compared to the parent pyrrole molecule.[1][2] The pyrrole ring itself is a five-membered aromatic heterocycle, contributing to some nonpolar character. The overall solubility of the molecule is therefore a balance between the polar hydroxyethyl group and the less polar pyrrole ring.
Qualitative Solubility Data
A technical data sheet for the closely related compound, N-(2-Hydroxyethyl)pyrrolidine (which has a saturated pyrrolidine ring instead of the aromatic pyrrole ring), indicates that it is "partly soluble in water" and "soluble in alcohol, ether, benzene".[3] Given the structural similarities, it is reasonable to infer a comparable solubility profile for this compound. The hydroxyl group is noted to contribute to its solubility in polar solvents.[1][2]
Based on these observations and general principles of organic chemistry, the expected solubility of this compound is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Partly Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. Solubility in water may be limited by the nonpolar pyrrole ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The polar nature of these solvents can interact with the dipole moment of this compound. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | The pyrrole ring provides nonpolar character, allowing for some interaction with nonpolar solvents. Solubility in ether is expected to be higher than in hydrocarbons. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The following methodologies are adapted from established procedures for determining the solubility of organic compounds.
General Qualitative Solubility Test
This test provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, methanol, DMSO, hexane, toluene)
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Centrifuge
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
Dilute a known aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method with a pre-prepared calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualization of a Relevant Synthetic Pathway
The Paal-Knorr synthesis is a fundamental and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] This reaction could be employed for the synthesis of derivatives of this compound.
General Workflow for Paal-Knorr Pyrrole Synthesis
The following diagram illustrates the general experimental workflow for a Paal-Knorr synthesis.
Caption: General experimental workflow for the Paal-Knorr synthesis of a this compound derivative.
Mechanism of the Paal-Knorr Pyrrole Synthesis
The accepted mechanism for the Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[6]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis and Discovery of 1-(2-Hydroxyethyl)pyrrole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 1-(2-hydroxyethyl)pyrrole and its prominent derivative, 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. Given the prevalence of the dione derivative in scientific literature and its significance as a synthetic building block, this document will focus on its synthesis alongside a key method for producing a substituted this compound.
Introduction
The pyrrole nucleus is a fundamental scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional polymers. The introduction of a hydroxyethyl group at the nitrogen atom, creating this compound, imparts valuable properties, including increased polarity and a reactive handle for further chemical modifications. While direct synthesis and application data for the parent this compound are sparse, its 2,5-dione derivative, 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione (also known as N-(2-hydroxyethyl)maleimide), is a well-documented and versatile bifunctional molecule. This guide details robust synthetic protocols for both a substituted this compound and its widely used dione analogue, presenting key quantitative data and experimental workflows.
Synthesis Methodologies
Two primary synthetic routes are detailed below, providing access to the this compound scaffold.
Method 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione
This method involves a multi-step process starting from maleic anhydride and ethanolamine, proceeding through a furan-protected intermediate. This approach is advantageous for its high yield and purity of the final product.
Method 2: Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
The Paal-Knorr synthesis is a classic and highly efficient method for the formation of pyrroles.[1][2] This one-pot reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethanolamine, typically under neutral or mildly acidic conditions.[3]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione and 1-(2-hydroxyethyl)-2,5-dimethylpyrrole.
Table 1: Synthesis and Properties of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione
| Parameter | Value | Reference |
| Starting Materials | Maleic anhydride, Furan, Ethanolamine | [4] |
| Key Intermediate | Furan-adduct of maleimide (HEMI-A) | [4] |
| Reaction Conditions | Toluene, Ethanol, Reflux | [4] |
| Yield | 80% | [4] |
| Molecular Formula | C₆H₇NO₃ | [5][6] |
| Molecular Weight | 141.12 g/mol | [5][6] |
| Melting Point | 66-67 °C | [2] |
| ¹H NMR (500 MHz, DMSO-d6) δ (ppm) | 7.009 (s, 2H), 4.786 (s, 1H), 3.452 (m, 4H) | [4] |
Table 2: Synthesis and Properties of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
| Parameter | Value | Reference |
| Starting Materials | 2,5-Hexanedione, Ethanolamine | [6] |
| Reaction Type | Paal-Knorr condensation | [1][3] |
| Reaction Conditions | Neat or in a suitable solvent, typically with mild heating | [6] |
| Yield | 80-95% | [6] |
| Molecular Formula | C₈H₁₃NO | [5] |
| Molecular Weight | 139.19 g/mol | [5] |
| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)ethanol | [5] |
| ¹H and ¹³C NMR Data | Not explicitly found in the searched literature. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (HEMI)
This protocol is adapted from a documented multi-step synthesis.[4]
Step 1: Synthesis of Furan-Maleic Anhydride Adduct (Furan-A)
-
In a round-bottom flask, dissolve maleic anhydride (50 g) in ethyl acetate (100 ml).
-
Add furan (46.25 g) at a constant speed.
-
Stir the reaction mixture at room temperature for 24 hours until white crystals form.
-
Collect the product via suction filtration and dry in an oven. Yield: 87%
Step 2: Synthesis of the Hydroxyethylmaleimide Adduct (HEMI-A)
-
In a round-bottom flask with a stir bar, mix the furan-adduct (Furan-A, 50 g) and ethanol (80 ml).
-
In an ice bath, add a solution of monoethanolamine (MEA) in ethanol dropwise to the Furan-A solution (1.03 molar excess of MEA).
-
Heat the resulting mixture to 85°C and reflux for 24 hours until the solution turns dark orange.
-
Cool the solution overnight and collect the product by suction filtration.
-
Wash the collected crystals with diethyl ether and dry under vacuum. Yield: 48%
Step 3: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (HEMI)
-
Suspend the intermediate from Step 2 (HEMI-A, 5 g) in toluene (100 ml) in a flame-dried 3-neck round-bottom flask.
-
Reflux the resulting mixture at 115°C for 5 hours.
-
Cool the solution in a frozen environment overnight until it reaches room temperature.
-
The product will precipitate. Collect it through suction filtration.
-
Wash the product with diethyl ether and dry it in an oven. Yield: 80%
Protocol 2: General Paal-Knorr Synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole
This is a generalized procedure based on the principles of the Paal-Knorr synthesis.[1][6]
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 equivalent) and ethanolamine (1.0-1.2 equivalents).
-
The reaction can be performed neat or with a minimal amount of a suitable solvent (e.g., ethanol, acetic acid).
-
Optionally, a catalytic amount of a weak acid (e.g., a drop of glacial acetic acid) can be added to accelerate the reaction.
-
Heat the mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. A typical temperature is around 100-150°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Workflow for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.
Caption: Reaction pathway for the Paal-Knorr synthesis of 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole.
References
Potential Research Areas for 1-(2-Hydroxyethyl)pyrrole: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Hydroxyethyl)pyrrole is a versatile heterocyclic compound that holds considerable promise as a scaffold in medicinal chemistry and materials science. Its structure, featuring a reactive pyrrole ring and a functional hydroxyl group, allows for extensive chemical modification, making it an ideal starting point for the synthesis of diverse molecular libraries. While direct research into the biological activities of this compound itself is limited, the well-documented and varied pharmacological profiles of its derivatives—ranging from anticancer to antimicrobial agents—underscore the significant potential of this compound as a building block in drug discovery programs. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential research applications of this compound, offering a roadmap for its exploration in the development of novel therapeutics and advanced materials.
Chemical Properties and Synthesis
This compound, also known as 2-pyrrol-1-ylethanol, is a colorless to pale yellow liquid with a molecular formula of C₆H₉NO. Its key chemical properties are summarized in the table below. The presence of the hydroxyl group enhances its solubility in polar solvents, a favorable characteristic for pharmaceutical and material science applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| CAS Number | 6719-02-4 | |
| Boiling Point | 215 °C | |
| Density | 1.06 g/cm³ | |
| Refractive Index (n20D) | 1.52 |
Synthesis of this compound
The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a common and efficient approach. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the required 1,4-dicarbonyl species, which then reacts with 2-aminoethanol.
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol describes the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and 2-aminoethanol, adapted from generalized Paal-Knorr synthesis procedures.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Aminoethanol (Ethanolamine)
-
Glacial Acetic Acid (Catalyst)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1 equivalent) and 2-aminoethanol (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Expected Yield: 70-90% (based on similar Paal-Knorr reactions)
Synthesis Workflow
Caption: Paal-Knorr synthesis workflow for this compound.
Potential Research Areas and Applications
The bifunctional nature of this compound, possessing both a nucleophilic aromatic ring and a primary alcohol, opens up a vast landscape for chemical exploration and application development.
Medicinal Chemistry: A Scaffold for Drug Discovery
The pyrrole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The diverse biological activities exhibited by pyrrole derivatives, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties, highlight the therapeutic potential of this heterocyclic system. This compound serves as an excellent starting material for the synthesis of novel pyrrole-containing drug candidates.
3.1.1. Anticancer Agents
Pyrrole derivatives have been extensively investigated for their anticancer properties. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is used in the treatment of renal cell carcinoma. The hydroxyethyl group of this compound provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to modulate activity and selectivity against different cancer cell lines and molecular targets.
-
Potential Research Direction: Synthesis of a library of this compound derivatives with modifications at the C2, C3, C4, and C5 positions of the pyrrole ring, as well as esterification or etherification of the hydroxyl group. Screening these compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) could identify lead compounds for further optimization.
3.1.2. Antimicrobial and Antiviral Agents
The pyrrole scaffold is also a key component of various antimicrobial and antiviral agents. The ability of the pyrrole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective motif for binding to biological targets in pathogens.
-
Potential Research Direction: Design and synthesis of this compound derivatives that mimic the structural features of known antimicrobial or antiviral drugs. For example, incorporating moieties known to inhibit bacterial DNA gyrase or viral proteases could lead to the discovery of novel therapeutic agents.
Materials Science: Building Block for Functional Polymers and Biosensors
Beyond its pharmaceutical applications, this compound is a valuable monomer for the synthesis of functional polymers. The pyrrole ring can be polymerized to form conductive polymers (polypyrroles), while the hydroxyl group allows for the incorporation of this unit into polyesters and polyurethanes, potentially imparting enhanced thermal stability and flexibility.
-
Potential Research Direction: Polymerization of this compound to create novel conductive polymers with tailored properties. The hydroxyl group can be used to graft these polymers onto surfaces or to create copolymers with unique characteristics for applications in biosensors, organic electronics, and coatings.
Logical Relationships in Drug Discovery from a this compound Scaffold
The development of new drugs from a core scaffold like this compound follows a logical progression of synthesis, screening, and optimization.
Caption: Logical workflow for drug discovery using this compound.
Quantitative Data for Selected Pyrrole Derivatives
| Compound | Biological Activity | IC₅₀ / MIC | Target / Cell Line | Reference |
| 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | Insecticidal | LC₅₀ = 5.883 ppm | Spodoptera littoralis | |
| Pyrrolo[2,3-d]pyrimidine derivative 1a | Anticancer | IC₅₀ = 0.35 µM | A549 (Lung Cancer) | |
| Pyrrolo[2,3-d]pyrimidine derivative 1b | Anticancer | IC₅₀ = 1.04 µM | PC-3 (Prostate Cancer) | |
| Pyrrolyl benzamide derivative | Antitubercular | MIC = 3.125 µg/mL | Mycobacterium tuberculosis H37Rv |
Conclusion
This compound represents a promising, yet underexplored, platform for the development of new chemical entities in both medicine and materials science. Its straightforward synthesis and the presence of two distinct functional groups provide a rich foundation for the creation of diverse and complex molecules. The proven track record of the pyrrole core in a wide range of biologically active compounds strongly suggests that a focused research effort on this compound and its derivatives could yield significant discoveries. This guide serves as a foundational resource to stimulate and direct future research into this versatile and high-potential molecule.
An In-depth Technical Guide to the Chemistry of N-(2-Hydroxyethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)maleimide (HEM) is a versatile heterobifunctional crosslinking agent that plays a crucial role in the field of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive maleimide group and a primary hydroxyl group, allows for the covalent modification of biomolecules and the subsequent introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the core chemistry of HEM, including its synthesis, physicochemical properties, reactivity, and stability. Detailed experimental protocols for its application in protein modification and bioconjugation are presented, along with a summary of key quantitative data to aid in the design and execution of experiments. Furthermore, this guide illustrates the utility of HEM in various applications, particularly in the construction of antibody-drug conjugates (ADCs) and the formation of functionalized hydrogels.
Introduction
The precise and stable covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Among the various chemical strategies available, the reaction between a maleimide and a thiol has emerged as a highly popular method for the site-specific labeling of proteins and other macromolecules at cysteine residues.[1] N-(2-Hydroxyethyl)maleimide (HEM) is a prominent member of the maleimide family of reagents, offering a unique combination of thiol reactivity and a readily modifiable hydroxyl group.
The maleimide moiety of HEM reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1] This reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for the modification of sensitive biological molecules.[2] The terminal hydroxyl group on the ethyl substituent provides a convenient handle for further chemical derivatization, enabling the attachment of a diverse array of molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains.[3] This dual functionality makes HEM a valuable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), where it can act as a linker between the antibody and the cytotoxic payload.[4]
This guide will delve into the fundamental chemistry of HEM, providing researchers and drug development professionals with the necessary information to effectively utilize this powerful bioconjugation reagent.
Physicochemical Properties of N-(2-Hydroxyethyl)maleimide
A thorough understanding of the physicochemical properties of HEM is essential for its proper handling, storage, and application in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₇NO₃ | [5] |
| Molecular Weight | 141.12 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 66-67 °C | [6] |
| Solubility | Soluble in water and organic solvents like DMF and DMSO | [7] |
| CAS Number | 1585-90-6 | [5] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm): 6.67 (s, 2H, HC=), 3.76 (t, 2H), 3.76 (t, 2H)
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm): 170.5, 134.0, 39.1, 34.5
-
FTIR: A characteristic peak for the maleimide group can be observed around 828 cm⁻¹.[8]
Synthesis of N-(2-Hydroxyethyl)maleimide
N-(2-Hydroxyethyl)maleimide can be synthesized through a multi-step process, typically starting from maleic anhydride. A general synthetic scheme is outlined below.
A common laboratory-scale synthesis involves the reaction of maleic anhydride with ethanolamine in a suitable solvent like toluene at room temperature to form the corresponding maleamic acid intermediate.[7] This intermediate is then subjected to cyclization via dehydration, often achieved by refluxing with acetic anhydride and a catalytic amount of acid, to yield N-(2-Hydroxyethyl)maleimide.[9] Reported yields for such procedures can be high, with some methods achieving up to 95%.[9][10]
Reactivity and Stability
The utility of HEM in bioconjugation is dictated by the reactivity of its maleimide group and the stability of the resulting thioether bond.
Reaction with Thiols
The core reaction of HEM is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction is highly specific for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a pH range of 6.5-7.5.[1] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1] The reaction proceeds through the nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbons of the maleimide double bond, leading to the formation of a stable thioether linkage.[1]
Hydrolysis and Stability
A critical consideration in the use of maleimides is their susceptibility to hydrolysis, which leads to the opening of the maleimide ring to form an unreactive maleamic acid derivative. This hydrolysis is pH-dependent, with the rate increasing in alkaline conditions.[13][14] Therefore, it is recommended to perform conjugation reactions within a pH range of 6.5-7.5 to minimize hydrolysis of the unreacted maleimide.
The stability of the resulting thioether adduct is also a crucial factor, particularly for applications such as ADCs where the linker must remain intact in the bloodstream. While generally considered stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[15] However, hydrolysis of the succinimide ring in the conjugate can occur, and this ring-opened form is stable against the retro-Michael reaction.[16] The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide.[16] For N-alkyl maleimides, this hydrolysis is generally slow.[15]
| Condition | Effect on HEM/HEM-conjugate | Reference |
| pH < 6.5 | Slower reaction with thiols | [17] |
| pH 6.5 - 7.5 | Optimal for specific reaction with thiols | [1] |
| pH > 7.5 | Increased rate of maleimide hydrolysis, potential for reaction with amines | [1][14] |
| Presence of Thiols | Potential for retro-Michael reaction of the thioether adduct | [15] |
Experimental Protocols
The following protocols provide a general framework for the use of HEM in protein modification. Optimization of specific parameters such as molar ratios and reaction times may be necessary for each specific application.
General Protocol for Protein Labeling with HEM
This protocol describes the basic steps for conjugating HEM to a protein containing accessible cysteine residues.
Materials:
-
Protein containing cysteine residues
-
N-(2-Hydroxyethyl)maleimide (HEM)
-
Thiol-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)
-
(Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a thiol-free buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT), it must be removed prior to the addition of HEM, as it will compete for the maleimide. TCEP does not need to be removed.
-
Prepare HEM Stock Solution: Immediately before use, dissolve HEM in anhydrous DMF or DMSO to a concentration of approximately 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the HEM stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted HEM and any byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Further Modification of the Hydroxyl Group
The hydroxyl group of the HEM-protein conjugate can be further modified using standard chemical reactions, such as esterification or etherification, to attach other molecules of interest. The specific protocol will depend on the nature of the molecule to be attached.
Applications in Research and Drug Development
The unique properties of HEM make it a valuable reagent in a variety of applications.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, HEM can serve as a critical component of ADCs. It can be used to link a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The antibody directs the drug to the tumor site, where the drug can then exert its cytotoxic effect, minimizing off-target toxicity.[4]
Functionalized Hydrogels
HEM can be incorporated into polymer chains to create functionalized hydrogels. The maleimide groups can be used to crosslink the polymer chains through reaction with dithiol molecules, and the hydroxyl groups can be used to attach bioactive molecules, such as peptides or growth factors, to the hydrogel matrix. These functionalized hydrogels have applications in tissue engineering and controlled drug delivery.[18]
Conclusion
N-(2-Hydroxyethyl)maleimide is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug development, and materials science. Its specific reactivity towards thiols, coupled with the presence of a modifiable hydroxyl group, provides a robust platform for the creation of complex and functional biomolecular constructs. A thorough understanding of its chemistry, including its reactivity profile and stability, is paramount for its successful application. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize N-(2-Hydroxyethyl)maleimide in their research and development endeavors. As the demand for precisely engineered bioconjugates continues to grow, the importance of reagents like HEM in advancing the frontiers of medicine and biotechnology will undoubtedly increase.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)maleimide | 1585-90-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(2-Hydroxyethyl)maleimide | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Hydroxyethyl)maleimide 97 1585-90-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-Hydroxyethyl)maleimide: A Technical Guide to its Physical and Chemical Characteristics for Researchers and Drug Development Professionals
Introduction: N-(2-Hydroxyethyl)maleimide (HEMI) is a bifunctional chemical compound that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a reactive maleimide group and a versatile hydroxyl group, allows for the covalent linkage of biomolecules and the synthesis of functionalized polymers. This technical guide provides an in-depth overview of the physical and chemical properties of HEMI, detailed experimental protocols for its application, and a discussion of its relevance in scientific research and development.
Core Physical and Chemical Properties
N-(2-Hydroxyethyl)maleimide is a white to off-white crystalline solid under standard conditions.[1][2] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₃ | [1][3] |
| Molecular Weight | 141.12 g/mol | [3] |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 66-75 °C | [1][2] |
| Boiling Point | 130 °C at 0.005 mmHg | [1][2] |
| Density | 1.395 g/cm³ | [1] |
| Solubility | Soluble in ethanol and other organic solvents; insoluble in water at room temperature. | [1] |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Source(s) |
| Purity (by HPLC) | >98.0% | [2] |
| InChI | 1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | [4] |
| SMILES | O=C(N1CCO)C=CC1=O |
Chemical Structure and Reactivity
The utility of N-(2-Hydroxyethyl)maleimide stems from its distinct functional groups: a maleimide ring and a primary hydroxyl group.
Caption: Chemical structure of N-(2-Hydroxyethyl)maleimide.
The electron-deficient double bond within the maleimide ring is highly susceptible to nucleophilic attack, particularly from thiol groups. This reactivity forms the basis of its widespread use in bioconjugation for labeling proteins and other biomolecules at cysteine residues.[5][6] The reaction proceeds via a Michael addition, forming a stable thioether bond.[6][7]
The terminal hydroxyl group offers a secondary site for chemical modification. It can be functionalized through esterification, etherification, or activation to create more complex bifunctional linkers or to attach HEMI to surfaces and polymers.[5]
The Thiol-Maleimide Michael Addition Reaction
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.[6][7]
Caption: Schematic of the Michael addition reaction between HEMI and a thiol.
This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[6] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the reactive thiolate anion.[6]
Experimental Protocols
General Protocol for Protein Labeling with N-(2-Hydroxyethyl)maleimide
This protocol outlines the fundamental steps for conjugating HEMI to a protein containing accessible cysteine residues.
-
Protein Preparation and Disulfide Reduction:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[9] Protein concentrations typically range from 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 10-100 fold molar excess.[9] Incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT), it must be removed prior to adding the maleimide, as it also contains a thiol group.
-
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of N-(2-Hydroxyethyl)maleimide in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (maleimide:protein) is a common starting point, but this should be optimized for each specific protein and desired degree of labeling.
-
Incubate the reaction mixture. Incubation can be carried out for 2 hours at room temperature or overnight at 4°C.[9]
-
-
Purification:
-
Remove excess, unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Caption: General experimental workflow for protein bioconjugation with HEMI.
Stability and Potential Side Reactions
While the thioether bond formed is generally stable, it is important to be aware of potential side reactions that can affect the integrity of the conjugate.
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[6] This opens the ring to form an unreactive maleamic acid derivative.[6] Therefore, it is crucial to perform conjugation reactions within the optimal pH range of 6.5-7.5.[6]
-
Retro-Michael Reaction: The thioether linkage can undergo a reversible retro-Michael reaction, leading to the dissociation of the conjugate.[7][10] This can be a concern in environments with high concentrations of other thiols, such as glutathione in the cytoplasm, which can lead to thiol exchange reactions.[11]
Applications in Research and Drug Development
The unique properties of N-(2-Hydroxyethyl)maleimide make it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The maleimide group is widely used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target cancer cells.[7]
-
Protein Labeling: HEMI is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in various biochemical and cellular assays.[7]
-
Polymer Synthesis and Surface Modification: The hydroxyl group allows for the incorporation of HEMI into polymer chains or its attachment to surfaces, which can then be used to immobilize proteins or other thiol-containing molecules.[2][5][12] This is particularly useful in the development of biosensors, drug delivery systems, and tissue engineering scaffolds.[2]
Safety and Handling
N-(2-Hydroxyethyl)maleimide is classified as an irritant.[4][13] It can cause serious eye irritation and may cause skin and respiratory irritation.[13][14] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][14]
Table 3: Hazard Identification
| Hazard Statement | GHS Classification | Source(s) |
| H319: Causes serious eye irritation | Eye Irrit. 2A | [4][14] |
| H315: Causes skin irritation | Skin Irrit. | [13] |
| H335: May cause respiratory irritation | STOT SE 3 | [13] |
| H302: Harmful if swallowed | Acute Tox. 4 | [13] |
| H312: Harmful in contact with skin | Acute Tox. 4 | [13] |
| H332: Harmful if inhaled | Acute Tox. 4 | [13] |
Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[2]
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(2-Hydroxyethyl)maleimide | C6H7NO3 | CID 458487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Hydroxyethyl)maleimide | CAS 1585-90-6 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 12. US20130041134A1 - Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl) maleimide as a starting material - Google Patents [patents.google.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The Pyrrole Ring: A Cornerstone of Functionalized Compounds for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in the design and synthesis of functionalized compounds across diverse scientific disciplines. Its unique electronic properties and versatile reactivity make it a cornerstone in the development of pharmaceuticals, advanced materials, and chemical probes. This technical guide provides a comprehensive overview of the key features of the pyrrole ring in functionalized compounds, with a focus on its physicochemical properties, synthetic methodologies, and its role in modulating critical biological signaling pathways.
Core Physicochemical and Electronic Features
The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons over the five- A combination of resonance, inductive effects, and the nature of substituents dictates the chemical behavior and physical characteristics of pyrrole derivatives.
Aromaticity and Reactivity
The pyrrole ring is considered π-excessive, leading to a high electron density within the ring. This makes it highly susceptible to electrophilic substitution reactions, which predominantly occur at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, the lone pair of electrons on the nitrogen atom is integral to the aromatic sextet, rendering pyrrole a very weak base (pKa of the conjugate acid is approximately -3.8) and a weak acid at the N-H position (pKa ≈ 17.5). Functionalization of the pyrrole ring can significantly alter its reactivity. Electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophiles, while electron-donating groups have the opposite effect.
Physicochemical Data of Functionalized Pyrroles
The introduction of functional groups onto the pyrrole core allows for the fine-tuning of its physicochemical properties, which is critical for applications in drug development and materials science. The following tables summarize key quantitative data for pyrrole and several of its functionalized derivatives.
| Compound | pKa (of N-H proton) | pKa (of conjugate acid) | Dipole Moment (D) |
| Pyrrole | 17.5 | -3.8 | 1.86 |
| 2-Acetylpyrrole | 14.86 (Predicted) | - | - |
| 2-Formylpyrrole | - | - | - |
| 2-Nitropyrrole | - | - | - |
| Tetramethylpyrrole | - | +3.7 | - |
Table 1: Physicochemical Properties of Selected Pyrrole Derivatives.
| Position | Unsubstituted Pyrrole | 2-Acetylpyrrole | 2-Formylpyrrole |
| H1 (N-H) | ~8.0-8.2 | - | - |
| H2 | 6.68 | 6.95 | 7.05 |
| H3 | 6.22 | 6.20 | 6.25 |
| H4 | 6.22 | 6.90 | 6.95 |
| H5 | 6.68 | - | - |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
| Position | Unsubstituted Pyrrole | 2-Acetylpyrrole | 2-Formylpyrrole |
| C2 | 118.3 | 132.5 | 133.0 |
| C3 | 108.2 | 110.0 | 110.5 |
| C4 | 108.2 | 120.0 | 122.0 |
| C5 | 118.3 | 128.0 | 129.0 |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.
Key Experimental Protocols
The synthesis and characterization of functionalized pyrroles are fundamental to their application. The following section provides detailed methodologies for a common synthetic route and a standard characterization technique.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.
Materials:
-
1,4-dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine (e.g., aniline)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., hydrochloric acid)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a suitable solvent.
-
If an acid catalyst is used, add it to the reaction mixture.
-
Heat the mixture to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous acid/base solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure substituted pyrrole.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of functionalized pyrroles.
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: Typically 0-160 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
The Pyrrole Ring in Key Signaling Pathways
The structural versatility of the pyrrole scaffold has made it a valuable component in the design of molecules that modulate critical biological signaling pathways, particularly in the context of cancer therapy.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Pyrrole-containing compounds have been developed as inhibitors of this pathway, often targeting the Smoothened (SMO) receptor.
Caption: Simplified Hedgehog signaling pathway.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several pyrrole-containing molecules, such as Sunitinib, are potent inhibitors of VEGFR-2 tyrosine kinase activity.
Methodological & Application
Synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-(2-Hydroxyethyl)maleimide, from maleic anhydride and ethanolamine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is a valuable bifunctional molecule widely utilized in bioconjugation, polymer chemistry, and as a building block in the synthesis of pharmaceuticals. Its structure incorporates a reactive maleimide moiety, which readily undergoes Michael addition with thiols, and a primary hydroxyl group that can be further functionalized. This document outlines two effective methods for its synthesis: a direct one-pot reaction and a multi-step procedure involving a furan-protected intermediate.
Reaction Scheme
The overall transformation involves the reaction of maleic anhydride with ethanolamine to form an intermediate maleamic acid, which subsequently undergoes cyclization via dehydration to yield the target imide.
Caption: General reaction scheme for the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.
Data Presentation
The following table summarizes the key quantitative data for the synthesized 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| Melting Point | 66-67 °C | [2] |
| Appearance | White solid | [2] |
| Yield (One-Pot) | ~89% | [3] |
| Yield (Furan Protection) | High | [4] |
Experimental Protocols
Two primary protocols for the synthesis are detailed below.
Protocol 1: One-Pot Synthesis
This method offers a direct and efficient route to the target compound.
References
Application Notes and Protocols for the Polymerization of 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(1-(2-hydroxyethyl)pyrrole), a functionalized conducting polymer, through both electrochemical and chemical oxidative methods. The inclusion of the hydroxyethyl group enhances solubility and provides a site for further functionalization, making this polymer a promising candidate for applications in biomedical devices, sensors, and drug delivery systems.
Overview and Significance
This compound is an N-substituted derivative of pyrrole. The presence of the hydroxyl group imparts unique properties to the resulting polymer, poly(this compound), including increased hydrophilicity and the potential for post-polymerization modification. This makes it a versatile material for creating biocompatible and functional interfaces. The polymerization process, whether through electrochemical or chemical means, results in a conductive polymer with tunable properties.
Experimental Protocols
Electrochemical Polymerization
Electrochemical polymerization offers excellent control over film thickness, morphology, and properties. The following protocol is adapted from the galvanostatic method.
Materials:
-
This compound (HEPy) monomer
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Working electrode (e.g., stainless steel, platinum, or indium tin oxide-coated glass)
-
Counter electrode (e.g., stainless steel or platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Acetone for washing
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.1 M. De-oxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.
-
Galvanostatic Polymerization: Apply a constant current density of 1 mA/cm² to the working electrode for a specified duration (e.g., 60 minutes) to achieve the desired film thickness.[1]
-
Washing and Drying: After polymerization, carefully remove the polymer-coated working electrode from the cell. Wash it thoroughly with acetone to remove any unreacted monomer and residual electrolyte.[1] Dry the film under vacuum or in a stream of inert gas.
Experimental Workflow for Electrochemical Polymerization:
Caption: Workflow for the electrochemical polymerization of this compound.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a scalable method for producing larger quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used oxidant.
Materials:
-
This compound (HEPy) monomer
-
Ferric chloride (FeCl₃), anhydrous
-
Acetonitrile, anhydrous
-
Methanol for washing
-
Distilled water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
Monomer Solution: Dissolve the this compound monomer in anhydrous acetonitrile in the reaction vessel.
-
Oxidant Solution: In a separate container, prepare a solution of ferric chloride in anhydrous acetonitrile. A typical molar ratio of monomer to oxidant is 1:2.4.[2][3]
-
Polymerization: While stirring the monomer solution vigorously, add the ferric chloride solution dropwise. The reaction is typically carried out at a controlled temperature, for instance, in an ice bath (0-5 °C), to manage the exothermic nature of the reaction.[2][3]
-
Reaction Time: Allow the reaction to proceed for a set duration, typically several hours (e.g., 4 hours), during which a black precipitate of the polymer will form.[2][3]
-
Isolation and Washing: Collect the polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with distilled water to remove the oxidant, unreacted monomer, and byproducts.
-
Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Experimental Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical oxidative polymerization of this compound.
Data Presentation
The properties of poly(this compound) can vary depending on the polymerization method and conditions. The following tables summarize typical data obtained from the characterization of the polymer.
Table 1: Electrochemical Properties of Poly(this compound) Films.
| Parameter | Value | Method of Determination |
| Oxidation Potential | Higher than pyrrole | Cyclic Voltammetry[4] |
| Anodic/Cathodic Currents | Smaller than polypyrrole | Cyclic Voltammetry[4] |
| Specific Charge | Smaller than polypyrrole | Cyclic Voltammetry[4] |
Table 2: Characterization Data of Poly(this compound).
| Characterization Technique | Observed Features |
| FTIR Spectroscopy | C-H stretching and bending, N-H bending, C-N stretching, C=C stretching, and a broad O-H stretching band from the hydroxyethyl group.[4] |
| Scanning Electron Microscopy (SEM) | Typically shows a granular or nodular morphology, which can be influenced by polymerization conditions.[4] |
| Nuclear Magnetic Resonance (¹H NMR) | Broad peaks corresponding to the pyrrole ring protons and the protons of the hydroxyethyl group. |
Polymerization Mechanism
The polymerization of N-substituted pyrroles, including this compound, proceeds via an oxidative radical coupling mechanism. The presence of the N-substituent can influence the steric and electronic properties of the monomer, which in turn affects the polymerization process and the properties of the resulting polymer.
Proposed Polymerization Mechanism:
Caption: Proposed mechanism for the oxidative polymerization of this compound.
The initiation step involves the oxidation of the monomer to form a radical cation. In the propagation step, two radical cations couple, followed by deprotonation to form a dimer. This process continues with the addition of more monomer units to extend the polymer chain. The hydroxyethyl group is not directly involved in the polymerization but influences the solubility and properties of the final polymer.
References
Applications of 1-(2-Hydroxyethyl)pyrrole in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Hydroxyethyl)pyrrole is a versatile heterocyclic monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring a reactive pyrrole ring and a pendant hydroxyl group, allows for the synthesis of functional polymers with a wide range of properties and applications. The pyrrole moiety can be polymerized to create conductive polymers, while the hydroxyl group offers a site for further chemical modification, enhances hydrophilicity, and can improve biocompatibility. This document provides detailed application notes and experimental protocols for the synthesis and utilization of polymers based on this compound, with a focus on their potential in biomedical applications such as drug delivery and biosensing.
Key Applications
Polymers derived from this compound, hereafter referred to as poly(this compound) or PHE, and its copolymers exhibit a range of desirable properties that make them suitable for various advanced applications:
-
Conductive Polymers: The conjugated polypyrrole backbone imparts electrical conductivity, making these materials suitable for use in biosensors, neural interfaces, and organic electronics. The hydroxyethyl group can improve the processability and biocompatibility of these conductive polymers.
-
Biomedical Materials and Drug Delivery: The hydrophilic nature of the hydroxyethyl group enhances the water solubility and biocompatibility of polypyrrole. This makes PHE and its copolymers attractive candidates for use in drug delivery systems, tissue engineering scaffolds, and as coatings for medical implants. The hydroxyl group can also serve as a conjugation site for drugs or targeting ligands.
-
Hydrogels: PHE can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be stimuli-responsive (e.g., to pH or temperature), making them "smart" materials for controlled drug release.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
While this compound can be commercially sourced, this protocol outlines its synthesis for research purposes.
Materials:
-
Pyrrole
-
2-Chloroethanol or 2-Bromoethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrole in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add powdered KOH or NaOH to the solution and stir the mixture.
-
Slowly add 2-chloroethanol or 2-bromoethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: Electrochemical Polymerization of this compound (PHE)
This protocol describes the synthesis of PHE films on a conductive substrate via electrochemical polymerization.
Materials:
-
This compound (HE) monomer
-
Electrolyte solution: Acetonitrile containing a supporting electrolyte (e.g., 0.1 M lithium perchlorate, LiClO₄)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a desired concentration (e.g., 0.1 M).
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Connect the electrodes to the potentiostat/galvanostat.
-
Galvanostatic Polymerization: Apply a constant current density (e.g., 1 mA/cm²) to the working electrode for a specified time to grow the polymer film. A higher potential is required for the polymerization of HE compared to unsubstituted pyrrole due to steric hindrance.[1]
-
Potentiodynamic Polymerization: Alternatively, cycle the potential of the working electrode within a defined range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the PHE film under vacuum.
Protocol 3: Chemical Oxidative Polymerization of this compound (PHE)
This method produces PHE as a powder, which can be processed further.
Materials:
-
This compound (HE) monomer
-
Oxidizing agent (e.g., ferric chloride (FeCl₃), ammonium persulfate (APS))
-
Solvent (e.g., water, acetonitrile, chloroform)
Procedure:
-
Dissolve the this compound monomer in the chosen solvent in a reaction vessel.
-
Prepare a solution of the oxidizing agent in the same solvent.
-
Slowly add the oxidant solution to the monomer solution with vigorous stirring at room temperature or a controlled temperature (e.g., 0-5 °C).
-
A color change (typically to black or dark brown) indicates the onset of polymerization, and a precipitate will form.
-
Continue stirring for a predetermined time (e.g., 2-24 hours) to allow the polymerization to complete.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer powder extensively with the solvent and then with methanol to remove residual oxidant and oligomers.
-
Dry the purified PHE powder in a vacuum oven.
Data Presentation
The following tables summarize key quantitative data for poly(this compound) (PHE) and its copolymers with pyrrole (Py).
Table 1: Elemental Analysis of Poly(pyrrole-co-1-(2-Hydroxyethyl)pyrrole) Copolymers
| Sample | Monomer Feed Ratio (Py/HE) | Copolymer Composition (Py/HE) | C (%) | H (%) | N (%) |
| PPy | 100/0 | 100/0 | 69.83 | 4.82 | 20.21 |
| PYHE82 | 80/20 | 82/18 | 65.21 | 5.33 | 17.95 |
| PYHE64 | 60/40 | 62/38 | 61.32 | 5.98 | 15.88 |
| PYHE55 | 50/50 | 55/45 | 59.87 | 6.21 | 14.99 |
| PYHE46 | 40/60 | 46/54 | 58.76 | 6.55 | 14.12 |
| PYHE28 | 20/80 | 28/72 | 56.99 | 7.02 | 13.01 |
| PHE | 0/100 | 0/100 | 55.32 | 7.53 | 11.98 |
Data adapted from a study on galvanostatically polymerized films. The copolymer composition was determined by elemental analysis.[1]
Table 2: Electrochemical Properties of Poly(pyrrole-co-1-(2-Hydroxyethyl)pyrrole) Copolymers
| Polymer | Oxidation Potential (V vs. Ag/AgCl) | Specific Charge (mC/cm²) |
| PPy | 0.75 | High |
| Copolymers | Intermediate | Higher than homopolymers |
| PHE | > 0.75 | Lower than PPy |
Qualitative summary based on cyclic voltammetry data. Copolymers generally exhibit larger anodic/cathodic currents and specific charges than the homopolymers, suggesting enhanced ionic mobility due to the N-hydroxyalkyl groups.[1]
Table 3: Representative Thermal Properties of Modified Pyrrolidone-containing Copolymers
| Polymer System | Initial Decomposition Temperature (IDT) in Helium (°C) |
| DMN-co-GMA | ~250-260 |
| DMN-co-GMA modified with 1-(2-hydroxyethyl)-2-pyrrolidone | 273-281 |
Data from a study on porous copolymers of 2,3-epoxypropyl methacrylate (GMA) and 1,4-di(methacryloyloxymethyl) naphthalene (DMN) modified with a structurally similar compound, 1-(2-hydroxyethyl)-2-pyrrolidone. The modification enhanced the thermal stability.
Table 4: Representative Mechanical Properties of Polypyrrole and Related Polymers
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Polypyrrole (electrochemically synthesized) | 1.0 - 4.0 | 40 - 100 |
| Polyvinylpyrrolidone (PVP) | ~2.4 - 2.7 | 5 - 7 |
Visualizations
Diagram 1: Synthesis of Poly(this compound)
Caption: Synthesis routes for poly(this compound).
Diagram 2: Experimental Workflow for Polymer Characterization
Caption: Workflow for the characterization of synthesized polymers.
Diagram 3: Logical Workflow for Drug Delivery Application
Caption: Logical workflow for a drug delivery system.
Conclusion
This compound is a valuable monomer for the development of advanced functional polymers. The protocols and data provided herein offer a foundation for researchers to explore the synthesis, characterization, and application of poly(this compound) and its copolymers. While further research is needed to fully elucidate the mechanical and thermal properties of the homopolymer and to explore its full potential in various applications, the available data suggests that these materials have a promising future in polymer chemistry, particularly in the design of novel biomaterials for drug delivery and beyond. The inherent tunability of these polymers through copolymerization and chemical modification opens up a vast design space for creating materials with tailored properties for specific and demanding applications.
References
Application Notes and Protocols: 1-(2-Hydroxyethyl)pyrrole in Copolymerization for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-Hydroxyethyl)pyrrole (HEP) as a monomer in copolymerization for biomedical applications. While specific data for HEP is emerging, this document compiles generalized protocols and expected outcomes based on extensive research of similar N-substituted pyrrole and hydroxyl-containing monomers.
Introduction to this compound (HEP) Copolymers
This compound (HEP) is a functionalized pyrrole monomer that holds significant promise for the development of advanced biomaterials. The incorporation of HEP into polymer chains imparts desirable properties such as hydrophilicity, biocompatibility, and reactive sites for further functionalization. Copolymers containing HEP are being explored for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[1][2]
The hydroxyl group present on the ethyl substituent of the pyrrole ring offers a key advantage. It can enhance water solubility and provides a convenient handle for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.[3] Furthermore, the pyrrole ring itself can be electrochemically or chemically polymerized, opening avenues for the creation of conductive biomaterials that can interface with biological systems.[4]
Applications in Drug Development
Copolymers derived from this compound are particularly attractive for drug delivery applications. The ability to tailor the copolymer composition allows for precise control over drug loading and release kinetics.
Key Advantages:
-
Biocompatibility: Polypyrrole and its derivatives have demonstrated good biocompatibility, a crucial factor for in vivo applications.[1]
-
Controlled Drug Release: The hydrophilic nature of the HEP units can influence the swelling behavior of the copolymer matrix, thereby modulating the release of encapsulated therapeutic agents.
-
Covalent Drug Conjugation: The hydroxyl groups serve as active sites for the covalent attachment of drugs, preventing premature release and enabling targeted delivery.
-
Stimuli-Responsive Systems: The pyrrole backbone can be engineered to respond to external stimuli such as pH or electrical potential, triggering drug release on demand.
Experimental Protocols
While specific protocols for HEP are not widely published, the following generalized procedures for free-radical and electrochemical copolymerization can be adapted by researchers.
Free-Radical Copolymerization of HEP with a Vinyl Monomer (e.g., Methyl Methacrylate - MMA)
This protocol describes a general approach for the synthesis of a random copolymer of this compound and Methyl Methacrylate.
Materials:
-
This compound (HEP)
-
Methyl Methacrylate (MMA), freshly distilled to remove inhibitor
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., 1,4-dioxane, acetone, or toluene)[5]
-
Precipitating solvent (e.g., methanol, hexane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of HEP and freshly distilled MMA in the chosen anhydrous solvent.
-
Initiator Addition: Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN).[6] Allow the reaction to proceed for a specified time (e.g., 6-24 hours) under an inert atmosphere with constant stirring. The polymerization should be stopped at low conversion (<15%) for accurate reactivity ratio determination.[5]
-
Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a stirred, large excess of a non-solvent (e.g., methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues, and dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
-
Structure Confirmation: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the incorporation of both monomers into the copolymer chain.
-
Copolymer Composition: The molar ratio of HEP and MMA in the copolymer can be determined from ¹H-NMR spectra by comparing the integration of characteristic peaks of each monomer.
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
Electrochemical Copolymerization of HEP
This method is suitable for preparing conductive copolymer films directly onto an electrode surface.
Materials:
-
This compound (HEP)
-
Comonomer (e.g., pyrrole)
-
Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a solution containing the desired concentrations of HEP, the comonomer, and the supporting electrolyte in the chosen solvent.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The applied potential or current should be sufficient to oxidize the monomers and initiate polymerization. The process can also be carried out by cyclic voltammetry, repeatedly scanning the potential within a defined range.
-
Film Deposition: A copolymer film will deposit and grow on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time or the total charge passed.
-
Washing and Drying: After polymerization, carefully remove the electrode from the cell, rinse it with the pure solvent to remove residual monomers and electrolyte, and dry it under a stream of inert gas or in a vacuum oven.
Characterization:
-
Electrochemical Properties: Cyclic Voltammetry (CV) to study the redox behavior of the copolymer film.
-
Conductivity: Four-point probe or impedance spectroscopy to measure the electrical conductivity of the film.
-
Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the surface morphology of the copolymer film.
-
Composition: X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the film surface.
Quantitative Data Presentation
The following tables present hypothetical yet representative data for the copolymerization of this compound (M₁) with Methyl Methacrylate (M₂), based on typical values observed for similar systems.
Table 1: Copolymerization of HEP (M₁) and MMA (M₂) - Composition Data
| Feed Mole Fraction of HEP (f₁) | Copolymer Mole Fraction of HEP (F₁) | Conversion (%) |
| 0.2 | 0.15 | < 10 |
| 0.4 | 0.32 | < 10 |
| 0.5 | 0.45 | < 10 |
| 0.6 | 0.58 | < 10 |
| 0.8 | 0.78 | < 10 |
Table 2: Reactivity Ratios and Copolymer Properties
| Parameter | Value | Method of Determination |
| Reactivity Ratio (r₁) | 0.85 (Hypothetical) | Fineman-Ross or Kelen-Tüdös methods[7] |
| Reactivity Ratio (r₂) | 1.15 (Hypothetical) | Fineman-Ross or Kelen-Tüdös methods[7] |
| r₁ * r₂ | 0.9775 | Calculation |
| Copolymer Type | Random | Based on r₁ * r₂ ≈ 1[8] |
| Glass Transition Temp. (Tg) | Varies with composition | Differential Scanning Calorimetry (DSC) |
| Molecular Weight (Mn) | 15,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
Note: The reactivity ratios indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. When the product r₁r₂ is close to 1, a random copolymer is typically formed.*[8]
Visualizations
Logical Workflow for Biomedical Application Development
The following diagram illustrates a typical workflow for the development and application of HEP-containing copolymers in a biomedical context, such as for a drug delivery system.
Caption: Workflow for developing HEP copolymers for drug delivery.
Experimental Workflow for Free-Radical Copolymerization
The following diagram outlines the key steps in the free-radical copolymerization of this compound.
Caption: Free-radical copolymerization of HEP.
References
- 1. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. scirp.org [scirp.org]
- 7. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 8. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
Application Notes and Protocols: Functionalization of Surfaces with 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods and potential applications for surfaces functionalized with 1-(2-Hydroxyethyl)pyrrole. The presence of the hydroxyl group offers a key advantage for biomedical applications, influencing surface properties like hydrophilicity and providing a site for further covalent immobilization of bioactive molecules. While specific data on this compound is limited in publicly available literature, the following protocols and data are based on established principles of pyrrole chemistry and surface science, drawing parallels from closely related functionalized polypyrroles.
Introduction to Surface Functionalization with this compound
The functionalization of surfaces with thin films of poly(this compound) (PHEP) is a promising strategy for the development of advanced biomaterials. The pyrrole backbone provides electrical conductivity, while the pendant hydroxyethyl groups enhance biocompatibility and offer sites for bio-conjugation.[1][2] This combination makes PHEP-coated surfaces suitable for a range of applications, including biosensors, drug delivery systems, and tissue engineering scaffolds.
The primary method for depositing PHEP films is through electropolymerization, a technique that allows for precise control over film thickness and morphology.[3][4][5] The resulting surfaces can be characterized by various techniques to understand their physicochemical properties and their interactions with biological systems.
Key Applications and Experimental Data
| Surface Property | Expected Value/Trend for PHEP | Significance in Biomedical Applications |
| Water Contact Angle | Lower than unmodified polypyrrole (more hydrophilic) | Improved wettability, can reduce non-specific protein adsorption and influence cell attachment.[6][7] |
| Film Thickness | Controllable via electropolymerization parameters (e.g., charge density) | Affects electrical properties, surface roughness, and loading capacity for drugs or biomolecules.[6] |
| Surface Roughness (Ra) | Dependent on electropolymerization conditions (dopant, solvent) | Influences cell adhesion and proliferation.[6][8] |
| Protein Adsorption | Reduced non-specific adsorption compared to hydrophobic surfaces | Minimizes biofouling and unwanted immune responses.[9][10][11] |
| Cell Adhesion | Can be tailored by the surface properties | Promotes or prevents cell attachment as required by the specific application.[2][6] |
Experimental Protocols
Electropolymerization of this compound
This protocol describes the electrochemical deposition of a PHEP film onto a conductive substrate (e.g., Indium Tin Oxide (ITO) coated glass, gold, or platinum).
Materials:
-
This compound monomer
-
Supporting electrolyte (e.g., 0.1 M Lithium perchlorate (LiClO₄) or Sodium dodecyl sulfate (SDS))
-
Solvent (e.g., Acetonitrile or aqueous buffer)
-
Conductive substrate (working electrode)
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electropolymerization solution by dissolving 0.1 M this compound and 0.1 M of the supporting electrolyte in the chosen solvent.
-
Set up a three-electrode electrochemical cell with the conductive substrate as the working electrode, platinum as the counter electrode, and the reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (potentiodynamic) to initiate polymerization. For example, a constant potential of +0.8 V vs. Ag/AgCl can be applied.
-
The polymerization time will determine the film thickness. A typical deposition time is between 60 to 300 seconds.
-
After polymerization, rinse the PHEP-coated substrate thoroughly with the solvent to remove any unreacted monomer and electrolyte.
-
Dry the functionalized surface under a stream of nitrogen.
Workflow for Electropolymerization:
Caption: Workflow for the electropolymerization of this compound.
Surface Characterization
Water Contact Angle Measurement:
-
Place a droplet of deionized water (typically 2-5 µL) onto the PHEP-functionalized surface.
-
Use a goniometer to measure the angle between the substrate and the tangent of the droplet.
-
A lower contact angle indicates a more hydrophilic surface.
Atomic Force Microscopy (AFM):
-
AFM is used to visualize the surface topography and determine the surface roughness.
-
Scan the PHEP-coated surface in tapping mode to obtain height and phase images.
-
Calculate the root-mean-square (RMS) roughness from the height data.
Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the functionalized surface.
Materials:
-
PHEP-functionalized substrates
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in Phosphate Buffered Saline (PBS))
-
PBS (pH 7.4)
-
MicroBCA or similar protein quantification assay kit
Procedure:
-
Incubate the PHEP-functionalized substrates in the protein solution for a defined period (e.g., 1 hour) at 37°C.
-
Gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a solution of 1% SDS.
-
Quantify the protein concentration in the eluate using a MicroBCA assay according to the manufacturer's instructions.
Workflow for Protein Adsorption Assay:
Caption: Workflow for quantifying protein adsorption on PHEP surfaces.
Cell Adhesion and Viability Assay
This protocol assesses the biocompatibility of the PHEP surface by observing cell attachment and viability.
Materials:
-
PHEP-functionalized substrates sterilized with UV light or ethanol.
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Place the sterile PHEP-functionalized substrates in a sterile cell culture plate.
-
Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂).
-
After a desired time point (e.g., 24 or 48 hours), wash the substrates with PBS.
-
Stain the cells with the Live/Dead assay reagents according to the manufacturer's protocol.
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell adhesion by counting the number of attached cells per unit area.
Signaling Pathways in Cell-Surface Interactions
The interaction of cells with a biomaterial surface is a complex process mediated by the adsorption of proteins from the culture medium, which then present cues to the cells. The hydroxyl groups on the PHEP surface can influence the conformation of adsorbed proteins like fibronectin and vitronectin, which in turn affects integrin-mediated cell signaling.
Integrin-Mediated Signaling: Upon cell adhesion, integrin receptors on the cell membrane bind to specific motifs on the adsorbed proteins. This binding triggers a cascade of intracellular signaling events that regulate cell behavior, including adhesion, proliferation, and differentiation.
Caption: Simplified integrin-mediated signaling pathway at the cell-PHEP surface interface.
Conclusion
Surfaces functionalized with this compound offer a versatile platform for a variety of biomedical applications. The protocols outlined above provide a foundation for the synthesis, characterization, and biological evaluation of these surfaces. Further research is warranted to generate specific quantitative data for PHEP-modified materials to fully realize their potential in drug development and tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical polymerization of pyrrole | Semantic Scholar [semanticscholar.org]
- 6. Biocompatibility Implications of Polypyrrole Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility implications of polypyrrole synthesis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma protein adsorption and thrombus formation on surface functionalized polypyrrole with and without electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface modification of polypyrrole/biopolymer composites for controlled protein and cellular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The investigation of protein adsorption behaviors on different functionalized polymers films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Hydroxyethyl)pyrrole-2,5-dione as a Versatile Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation is continually seeking novel linkers to connect biomolecules with therapeutic or diagnostic agents, enhancing their efficacy and specificity. While a multitude of linkers exist, there is a persistent need for synthons that offer a balance of reactivity, stability, and versatility. This document details the application of 1-(2-Hydroxyethyl)pyrrole-2,5-dione, a maleimide derivative, as a bifunctional linker in bioconjugation. The maleimide group provides a reactive handle for covalent modification of thiol-containing biomolecules, such as proteins and peptides, while the hydroxyethyl group offers a secondary point for modification, allowing for the attachment of a wide range of payloads or solubility modifiers.
The core structure of this compound-2,5-dione features a reactive maleimide ring, which readily undergoes a Michael addition reaction with sulfhydryl groups of cysteine residues in proteins under mild conditions, forming a stable thioether bond. The terminal hydroxyl group on the ethyl substituent can be activated or modified to introduce other functionalities, making it a valuable tool for creating complex bioconjugates like antibody-drug conjugates (ADCs).
Key Features and Applications
-
Thiol-Reactive Conjugation: The maleimide moiety allows for specific and efficient conjugation to cysteine residues on proteins, peptides, and other thiol-containing molecules.
-
Bifunctional Potential: The terminal hydroxyl group can be functionalized to attach drugs, imaging agents, or polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
-
Stable Linkage: The thioether bond formed between the maleimide and a thiol is highly stable under physiological conditions.
-
Versatility in ADC Development: This linker can be employed in the construction of ADCs, where the hydroxyl group is used to attach a cytotoxic payload after the linker has been conjugated to a monoclonal antibody.
Data Presentation
As the direct use of this compound as a linker is not extensively documented with quantitative data, the following table presents hypothetical, yet realistic, data for the performance of a linker derived from this compound-2,5-dione in an antibody-drug conjugate (ADC) preparation. The data is based on typical outcomes for maleimide-based linkers.
| Parameter | Value | Conditions |
| Antibody-Linker Conjugation Efficiency | > 95% | pH 7.2, 4°C, 4 hours |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 5-fold molar excess of activated linker-drug |
| ADC Stability in Human Serum (in vitro) | > 90% intact ADC after 7 days | 37°C |
| In Vitro Cytotoxicity (IC50) | 5 - 15 ng/mL | HER2-positive cell line |
Experimental Protocols
Protocol 1: Synthesis of an Activated Linker for Payload Attachment
This protocol describes the activation of the hydroxyl group of this compound-2,5-dione with a p-nitrophenyl carbonate group, preparing it for reaction with an amine-containing payload.
Materials:
-
This compound-2,5-dione
-
Bis(4-nitrophenyl) carbonate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Dissolve this compound-2,5-dione (1 equivalent) in anhydrous DCM.
-
Add bis(4-nitrophenyl) carbonate (1.2 equivalents) to the solution.
-
Slowly add TEA (1.5 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the activated linker.
Protocol 2: Conjugation of the Activated Linker to a Thiol-Containing Protein
This protocol details the conjugation of the activated this compound-2,5-dione linker to a model protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., a monoclonal antibody with engineered cysteines)
-
Activated this compound-2,5-dione linker (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the thiol-containing protein in PBS to a final concentration of 5 mg/mL.
-
Dissolve the activated linker in a minimal amount of DMSO.
-
Add a 5-fold molar excess of the activated linker solution to the protein solution with gentle stirring.
-
Incubate the reaction mixture at 4°C for 4 hours.
-
Purify the resulting protein-linker conjugate using a pre-equilibrated SEC column to remove excess, unreacted linker.
-
Characterize the conjugate by UV-Vis spectroscopy and SDS-PAGE to determine the linker-to-protein ratio.
Protocol 3: Attachment of an Amine-Containing Payload to the Protein-Linker Conjugate
This protocol outlines the final step of attaching a payload to the purified protein-linker conjugate.
Materials:
-
Protein-linker conjugate (from Protocol 2)
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane or centrifugal filtration units for purification
Procedure:
-
Lyophilize the purified protein-linker conjugate to remove the aqueous buffer.
-
Redissolve the protein-linker conjugate in anhydrous DMF.
-
Dissolve the amine-containing payload (3 equivalents) in anhydrous DMF.
-
Add the payload solution to the protein-linker conjugate solution.
-
Add DIPEA (5 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 16 hours in the dark.
-
Purify the final bioconjugate (e.g., ADC) by dialysis against PBS or using centrifugal filtration units to remove unreacted payload and solvent.
-
Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound-2,5-dione.
Caption: Conceptual pathway for ADC action utilizing a pyrrole-based linker.
Caption: Logical relationship of the bifunctional pyrrole-based linker components.
Application Notes and Protocols for Paal-Knorr Synthesis of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr synthesis, a robust and versatile method for the preparation of substituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of pharmaceuticals, natural products, and functional materials.[1][2] This document outlines the reaction mechanism, detailed experimental protocols for both conventional heating and microwave-assisted synthesis, and quantitative data for various reaction conditions.
Reaction Mechanism and Workflow
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][3] The reaction proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2] The ring-closing step is often the rate-determining step in this process.[2][4]
A general experimental workflow for the Paal-Knorr synthesis is depicted below. The process involves the selection of the appropriate 1,4-dicarbonyl compound and primary amine, followed by the reaction under suitable catalytic and solvent conditions, and concludes with product isolation and purification.[2]
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to furnish the final aromatic pyrrole.[1]
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[1]
This protocol describes a microscale synthesis using conventional heating.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[1]
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles[1][5]
This protocol describes a general procedure for the microwave-assisted Paal-Knorr synthesis.
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[1][5]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction under different methodologies.
Table 1: Conventional Heating Conditions
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | 52 | [1] |
| Acetonylacetone | Aniline Derivatives | CATAPAL 200 | Solvent-free | 60 | 45 min | 73-96 | [6] |
| 1,4-Diketones | Amines/Diamines/Triamine | Silica-supported H₂SO₄ | Solvent-free | Room Temp | 3 min | 98 | [7] |
Table 2: Microwave-Assisted Conditions
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Various 1,4-diketones | Primary amines | Acetic acid | 120-150 | 2-10 | 65-89 | [5] |
| 1,4-Diketone | Primary amine | Ethanol/Acetic acid | 80 | - | - | [2][8] |
| 2,5-Dimethoxytetrahydrofuran | Aryl sulfonamides/Anilines | Water | - | - | - | [5] |
| Various 1,4-diketones | Various amines | Nano-organocatalyst/Water | 140 | 20 | - | [5] |
Applications in Drug Development
The pyrrole moiety is a key structural component in a vast array of biologically active molecules, making the Paal-Knorr synthesis a valuable tool for drug discovery and development.[2] Its applications include the synthesis of compounds with anti-HIV, antifungal, and antitubercular properties.[9]
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles. The choice between conventional heating and microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-Hydroxyethyl)maleimide in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Hydroxyethyl)maleimide (HEM) is a valuable crosslinking agent in the formation of hydrogels, particularly for biomedical applications. Its utility stems from the highly specific and efficient Michael-type addition reaction between the maleimide group and a thiol (sulfhydryl) group. This "click chemistry" reaction proceeds rapidly under physiological conditions (pH 6.5-7.5) without the need for catalysts or initiators, making it ideal for the encapsulation of sensitive biological materials such as cells and proteins.[1] The resulting thioether bond is stable, contributing to the formation of a robust and biocompatible hydrogel network.
This document provides detailed application notes and protocols for the use of HEM and other maleimide-functionalized polymers in hydrogel formation, focusing on the common pairing with thiol-containing crosslinkers.
Mechanism of Action: Thiol-Maleimide Michael Addition
The fundamental principle behind the use of maleimide-functionalized precursors in hydrogel formation is the Michael-type addition reaction. In this reaction, a nucleophilic thiol group attacks the electron-poor double bond of the maleimide ring. This leads to the formation of a stable, covalent thioether linkage, which crosslinks the polymer chains into a three-dimensional hydrogel network.[1] The reaction is highly specific for thiols at physiological pH, minimizing side reactions with other biological molecules.[2]
The kinetics of this reaction are influenced by several factors. A higher pH leads to the deprotonation of thiol groups into more nucleophilic thiolates, which significantly accelerates the reaction rate.[1] Consequently, the gelation time can be tuned from minutes to hours by adjusting the pH of the precursor solutions.[3]
Caption: Fig. 1: Thiol-Maleimide Michael Addition for Hydrogel Formation.
Experimental Protocols
Protocol 1: Formation of a Poly(ethylene glycol) (PEG)-Maleimide Hydrogel
This protocol describes the formation of a hydrogel using a four-arm PEG-maleimide (PEG-4MAL) and a dithiol crosslinker, such as a protease-degradable peptide.
Materials:
-
Four-arm PEG-Maleimide (PEG-4MAL)
-
Dithiol crosslinker (e.g., VPM peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Adhesive peptide (optional, e.g., RGD peptide containing a cysteine)
Procedure:
-
Precursor Stock Solution Preparation:
-
PEG-4MAL Stock Solution: Prepare a stock solution of PEG-4MAL in PBS at the desired concentration (e.g., 8% w/v for a final 4% gel). Ensure complete dissolution.
-
Adhesive Peptide Stock Solution (Optional): To incorporate cell adhesion motifs, dissolve the RGD peptide in sterile water to a desired stock concentration (e.g., 4.06 mg in 0.5 mL for a final concentration of 2.0 mM).[1]
-
Crosslinker Stock Solution: Dissolve the dithiol crosslinker in sterile water. The amount should be calculated to achieve a 1:1 molar ratio of thiol groups to the remaining maleimide groups on the PEG-4MAL (after accounting for any adhesive peptide conjugation).[1]
-
-
Functionalization of PEG-4MAL (Optional):
-
In a sterile microcentrifuge tube, mix the PEG-4MAL stock solution with the adhesive peptide stock solution.
-
Incubate the mixture for at least 15 minutes at 37 °C to allow the thiol group of the peptide to react with the maleimide groups on the PEG.[1]
-
-
Crosslinking and Hydrogel Formation:
-
Add the crosslinker solution to the functionalized (or non-functionalized) PEG-4MAL precursor solution.
-
Mix thoroughly and rapidly by pipetting for 15-30 seconds. Be cautious to avoid introducing air bubbles.
-
Immediately transfer the mixture to the desired mold or culture vessel. Gelation can be very rapid (seconds to minutes).[1]
-
-
Gelation and Equilibration:
Caption: Fig. 2: General Experimental Workflow for Hydrogel Formation.
Key Characterization Protocols
Rheological Analysis for Mechanical Properties
Objective: To measure the viscoelastic properties of the hydrogel, particularly the storage modulus (G'), which is a measure of stiffness.
Protocol:
-
Prepare hydrogel discs of a defined geometry (e.g., 8 mm diameter, 1 mm thickness).
-
Allow the samples to swell to equilibrium in a suitable buffer (e.g., overnight in PBS).
-
Perform oscillatory rheology using a rheometer with a parallel plate geometry.
-
Apply a constant strain (e.g., 0.1-1%) within the linear viscoelastic region and sweep across a range of frequencies (e.g., 0.1-10 Hz) to measure the storage modulus (G') and loss modulus (G'').[1] A G' significantly higher than G'' indicates the formation of a crosslinked, elastic gel.[1]
Swelling Ratio Measurement
Objective: To quantify the water-uptake capacity of the hydrogel, which is related to the crosslinking density and porosity.
Protocol:
-
Prepare hydrogel samples and record their initial mass after gelation.
-
Immerse the hydrogels in a large volume of distilled water or PBS and allow them to swell to equilibrium (typically 24-48 hours).[1]
-
Remove the swollen hydrogel, gently blot away excess surface water, and record the swollen mass (Ms).
-
Freeze the hydrogel (e.g., in liquid nitrogen) and lyophilize it to remove all water.
-
Record the final dry mass (Md).
-
Calculate the mass swelling ratio (Qm) as: Qm = Ms / Md.[1]
Data Presentation
The properties of the resulting hydrogel are highly tunable by modifying the formulation parameters. The following tables summarize the general relationships and provide example data.
Table 1: Effect of Formulation on Gelation Time [1]
| Parameter | Effect on Gelation Time | Rationale |
| pH | Inverse | Higher pH deprotonates thiols to more reactive thiolates. |
| Polymer Concentration | Inverse | Higher concentration increases the proximity of reactive groups. |
Table 2: Effect of Polymer Concentration on Mechanical and Swelling Properties [1]
| Polymer Weight % | Storage Modulus (G') | Swelling Ratio |
| Lower | Lower | Higher |
| Higher | Higher | Lower |
Table 3: Example Rheological and Swelling Data for a PEG-based Hydrogel
| Polymer Concentration (w/v) | Storage Modulus (G') (kPa) | Swelling Ratio (Qm) |
| 5% | ~3.5 | ~25 |
| 10% | ~9.5 | ~15 |
Note: These are representative values and will vary depending on the specific macromers, crosslinkers, and reaction conditions used.[4]
Applications in Research and Drug Development
The use of N-(2-Hydroxyethyl)maleimide and other maleimide-functionalized polymers for hydrogel formation offers significant advantages for various applications:
-
3D Cell Culture: The biocompatible nature of the gelation process allows for the encapsulation of cells within a 3D matrix that can mimic the native extracellular matrix.[5][6] The ability to conjugate adhesive peptides like RGD to the hydrogel backbone further enhances cell-matrix interactions.[5]
-
Controlled Drug Delivery: The hydrogel network can serve as a depot for the sustained release of therapeutic proteins and other biologics.[2] The degradation of the hydrogel can be controlled, for example, by incorporating protease-cleavable peptide sequences into the crosslinker, allowing for drug release to be triggered by cellular activity.[2]
-
Tissue Engineering: These hydrogels can be used as scaffolds to support the growth and differentiation of cells for tissue regeneration.[3][4] The tunable mechanical properties allow for the creation of environments that match the stiffness of the target tissue.
Caption: Fig. 3: Influence of RGD-functionalized Hydrogel on Cell Signaling.
Conclusion
N-(2-Hydroxyethyl)maleimide and maleimide-functionalized polymers are versatile tools for the creation of biocompatible and tunable hydrogels. The thiol-maleimide Michael addition chemistry provides a robust and efficient method for hydrogel formation under cytocompatible conditions. By carefully controlling the reaction parameters, researchers can tailor the physical and biological properties of these hydrogels to suit a wide range of applications in cell culture, drug delivery, and regenerative medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(2-Hydroxyethyl)pyrrole in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 1-(2-Hydroxyethyl)pyrrole, a versatile heterocyclic compound, to develop innovative drug delivery platforms. The presence of a primary hydroxyl group on the pyrrole scaffold offers a convenient handle for various derivatization strategies, including prodrug synthesis and the fabrication of drug-eluting polymeric nanoparticles. These approaches aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profiles, while also enabling controlled and targeted release.
I. Derivatization Strategies for Drug Delivery
The hydroxyl moiety of this compound can be readily functionalized through several chemical reactions. Two primary strategies for its application in drug delivery are detailed below:
-
Esterification for Prodrug Synthesis: The hydroxyl group can be esterified with a carboxylic acid-containing drug to create a prodrug. This covalent linkage temporarily inactivates the drug, and the ester bond is designed to be cleaved in vivo by physiological conditions (e.g., pH changes, enzymatic action) to release the active pharmaceutical ingredient (API). This approach can improve the drug's lipophilicity, enhance its permeation across biological membranes, and reduce gastrointestinal side effects.[1][2][3]
-
Modification and Polymerization for Nanocarrier Formulation: The hydroxyethyl group can be further modified to introduce a polymerizable functional group, such as an acrylate or methacrylate. The resulting monomer can then be polymerized or co-polymerized to form nanoparticles. These polymeric nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their transport to the target site. The release of the encapsulated drug can be controlled by the polymer's degradation rate or in response to specific stimuli.[4][5]
II. Data Presentation
The following tables summarize key quantitative data for drug delivery systems derived from this compound.
Table 1: Physicochemical Properties of a Hypothetical this compound-Ibuprofen Prodrug
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (mg/L) |
| Ibuprofen (Parent Drug) | 206.29 | 3.97 | 21 |
| This compound-Ibuprofen Ester Prodrug | 315.39 | 4.5 | < 10 |
Table 2: In Vitro Hydrolysis and Drug Release from a this compound-Ibuprofen Prodrug
| Time (hours) | Cumulative Drug Release (%) at pH 1.2 (Simulated Gastric Fluid) | Cumulative Drug Release (%) at pH 7.4 (Simulated Intestinal Fluid) |
| 1 | < 1 | 5 |
| 2 | < 1 | 12 |
| 4 | 2 | 25 |
| 8 | 3 | 55 |
| 12 | 5 | 78 |
| 24 | 8 | 95 |
Table 3: Characteristics of Drug-Loaded Nanoparticles from a Polymerized this compound Derivative
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC, w/w %) | Encapsulation Efficiency (EE, %) |
| Placebo Nanoparticles | 155 ± 5 | 0.12 ± 0.02 | N/A | N/A |
| Doxorubicin-Loaded Nanoparticles | 162 ± 7 | 0.15 ± 0.03 | 8.5 ± 0.5 | 85 ± 4 |
| Paclitaxel-Loaded Nanoparticles | 168 ± 6 | 0.14 ± 0.02 | 10.2 ± 0.7 | 91 ± 3 |
III. Experimental Protocols
Protocol 1: Synthesis of a this compound Ester Prodrug with Ibuprofen
This protocol describes the synthesis of an ester prodrug by coupling this compound with the anti-inflammatory drug ibuprofen.
Materials:
-
This compound
-
Ibuprofen
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve ibuprofen (1.1 equivalents) in anhydrous DCM.
-
Add this compound (1 equivalent) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Drug-Loaded Nanoparticles via Miniemulsion Polymerization
This protocol outlines the formation of drug-loaded nanoparticles from a methacrylated this compound monomer.
Materials:
-
1-(2-Methacryloyloxyethyl)pyrrole (synthesized by reacting this compound with methacryloyl chloride)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
Prepare the oil phase by dissolving the 1-(2-Methacryloyloxyethyl)pyrrole monomer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform).
-
Prepare the aqueous phase by dissolving SDS in deionized water.
-
Add the oil phase to the aqueous phase and sonicate the mixture using a probe sonicator to form a stable miniemulsion.
-
Transfer the miniemulsion to a reaction vessel and purge with nitrogen for 30 minutes.
-
Initiate polymerization by adding an aqueous solution of KPS.
-
Heat the reaction to 70 °C and allow it to proceed for 6 hours under constant stirring.
-
Cool the reaction to room temperature and purify the nanoparticles by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Characterize the nanoparticles for size, morphology, drug loading, and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes the methodology for evaluating the release of a drug from the synthesized delivery systems.
Materials:
-
Drug-loaded delivery system (prodrug or nanoparticles)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Disperse a known amount of the drug-loaded delivery system in a specific volume of release medium (e.g., PBS pH 7.4) and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of the same release medium.
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a sample of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Repeat the experiment at different pH values (e.g., pH 5.0) to assess pH-dependent release.
IV. Visualizations
Caption: Logical workflow for the synthesis and evaluation of a this compound-based prodrug.
Caption: Experimental workflow for a nanoparticle-based drug delivery system using derivatized this compound.
Caption: Conceptual signaling pathway for cellular uptake and intracellular drug release from a nanoparticle carrier.
References
- 1. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. | Semantic Scholar [semanticscholar.org]
- 4. One-pot synthesis of polypyrrole nanoparticles with tunable photothermal conversion and drug loading capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Poly(1-(2-Hydroxyethyl)pyrrole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed experimental protocols for the characterization of poly(1-(2-Hydroxyethyl)pyrrole) [P(HEP)]. This document is intended to guide researchers in the structural, thermal, and morphological analysis of this functionalized conducting polymer, which holds potential for various applications, including in the biomedical and drug development fields.
Introduction
Poly(this compound) is a derivative of polypyrrole (PPy), a well-studied conducting polymer. The presence of the hydroxyethyl group on the pyrrole nitrogen enhances solubility and provides a functional handle for further modification, making P(HEP) an attractive material for applications requiring biocompatibility and specific surface functionalities. Accurate and thorough characterization is crucial for understanding its structure-property relationships and ensuring its suitability for specific applications. This document outlines the key analytical techniques for this purpose.
Analytical Techniques Overview
A variety of analytical techniques are employed to fully characterize the chemical structure, molecular weight, thermal stability, and surface morphology of P(HEP). The primary techniques include:
-
Spectroscopic Methods: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are used to elucidate the chemical structure and confirm successful polymerization.
-
Chromatographic Methods: Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the polymer.
-
Microscopy: Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and microstructure of the polymer.
-
Electrochemical Analysis: Cyclic Voltammetry (CV) is used to investigate the electrochemical properties of the polymer, such as its redox behavior.
Experimental Protocols
Detailed protocols for the synthesis and characterization of P(HEP) are provided below. These protocols are based on established methods for polypyrrole and its derivatives and should be adapted as necessary for specific experimental setups.
Synthesis of Poly(this compound)
3.1.1. Chemical Oxidative Polymerization
This method allows for the bulk synthesis of P(HEP).
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Methanol
-
Deionized water
-
Nitromethane (solvent)
Protocol:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound monomer in nitromethane in a round-bottom flask.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a molar excess of anhydrous ferric chloride (FeCl₃) in nitromethane. A typical molar ratio of oxidant to monomer is 2.5:1.
-
Polymerization: While stirring the monomer solution at room temperature, add the FeCl₃ solution dropwise. The reaction mixture will gradually darken, indicating the formation of the polymer.
-
Reaction Time: Allow the reaction to proceed for 24 hours under continuous stirring to ensure complete polymerization.
-
Precipitation and Washing: After 24 hours, the P(HEP) will have precipitated. Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate is colorless.
-
Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
3.1.2. Electrochemical Polymerization
This method is ideal for depositing thin, uniform films of P(HEP) onto an electrode surface.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Working electrode (e.g., platinum, gold, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of 0.1 M this compound and 0.1 M lithium perchlorate (LiClO₄) in acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Apply a constant potential (potentiostatic), a scanning potential (potentiodynamic), or a constant current (galvanostatic) to the working electrode. For potentiodynamic polymerization, cycle the potential between, for example, -0.5 V and 1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles. A dark film of P(HEP) will deposit on the working electrode.
-
Washing and Drying: After deposition, rinse the polymer-coated electrode with acetonitrile to remove any residual monomer and electrolyte, and then dry it under a stream of inert gas (e.g., nitrogen or argon).
Characterization Protocols
3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer and confirm the polymerization of the this compound monomer.
Protocol:
-
Sample Preparation: Mix a small amount of the dried P(HEP) powder with potassium bromide (KBr) and press the mixture into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the pyrrole ring, the C-N stretching of the N-substituted group, and the O-H and C-O stretching of the hydroxyethyl group. Compare the spectrum to that of the monomer to confirm the disappearance of monomer-specific peaks and the appearance of polymer-specific peaks.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of the polymer.
Protocol:
-
Sample Preparation: Dissolve the P(HEP) sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solubility of the polymer may be limited.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts and integrals of the proton signals and the chemical shifts of the carbon signals to confirm the polymer structure. Broadening of the peaks is expected for polymeric materials.
3.2.3. Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Protocol:
-
Sample Preparation: Dissolve the P(HEP) sample in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and filter the solution.
-
Instrumentation: Use a GPC system equipped with a suitable column set and a refractive index (RI) or UV detector.
-
Data Acquisition and Analysis: Run the sample through the GPC system and analyze the resulting chromatogram against a calibration curve generated from polymer standards (e.g., polystyrene or polymethyl methacrylate) to determine Mn, Mw, and PDI.
3.2.4. Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and identify thermal transitions of the polymer.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the dried P(HEP) powder (typically 5-10 mg) into an alumina or platinum crucible.
-
TGA Analysis: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). Record the weight loss as a function of temperature.
-
DSC Analysis: Heat the sample in a similar manner as for TGA, while monitoring the heat flow to and from the sample. This will reveal endothermic and exothermic transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
3.2.5. Scanning Electron Microscopy (SEM)
Objective: To visualize the surface morphology and microstructure of the polymer.
Protocol:
-
Sample Preparation: Mount the P(HEP) powder or film onto an SEM stub using conductive carbon tape. For non-conductive samples, apply a thin conductive coating (e.g., gold or palladium) using a sputter coater.
-
Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface features.
Data Presentation
Quantitative data obtained from the characterization techniques should be summarized in tables for clear comparison and reporting.
Table 1: FTIR Spectroscopy Data for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyethyl group) |
| ~2930, ~2870 | C-H stretching (alkyl chain) |
| ~1550 | C=C stretching (pyrrole ring) |
| ~1470 | C-N stretching (pyrrole ring) |
| ~1300 | C-N stretching (N-substituent) |
| ~1050 | C-O stretching (hydroxyethyl group) |
| ~920 | C-H out-of-plane bending (pyrrole ring) |
Note: The exact peak positions may vary slightly depending on the specific sample and measurement conditions.
Table 2: Thermal Analysis Data for Poly(this compound)
| Parameter | Value | Conditions |
| Onset Decomposition Temperature (TGA) | e.g., 250-300 °C | Nitrogen atmosphere, 10 °C/min |
| Temperature at Max Decomposition Rate (TGA) | e.g., 350-450 °C | Nitrogen atmosphere, 10 °C/min |
| Char Yield at 800 °C (TGA) | e.g., 40-50 % | Nitrogen atmosphere, 10 °C/min |
| Glass Transition Temperature (Tg) (DSC) | To be determined | Nitrogen atmosphere, 10 °C/min |
Note: These are example values based on typical polypyrrole derivatives. Actual values must be determined experimentally.
Visualizations
Diagram 1: Workflow for Chemical Oxidative Polymerization of this compound
Caption: Workflow for the chemical synthesis of P(HEP).
Diagram 2: Analytical Techniques for P(HEP) Characterization
Caption: Key techniques for P(HEP) characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)pyrrole
Welcome to the Technical Support Center for the synthesis of 1-(2-Hydroxyethyl)pyrrole. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to enhance the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the N-hydroxyethylation of pyrrole can stem from several factors. The primary synthetic routes involve the reaction of a pyrrolide salt with a 2-haloethanol or ethylene oxide, or the direct alkylation of pyrrole under basic conditions. Here are common pitfalls and optimization strategies:
-
Incomplete Deprotonation of Pyrrole: Pyrrole has a pKa of approximately 17.5, requiring a sufficiently strong base for deprotonation to the nucleophilic pyrrolide anion.
-
Solution: Switch to a stronger base. While potassium carbonate can be used, stronger bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are often more effective. When using NaH, ensure it is fresh and handled under an inert atmosphere.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired N-alkylation and potential side reactions.
-
Solution: For reactions with 2-chloroethanol or 2-bromoethanol, a moderately elevated temperature (e.g., 60-80 °C) can increase the reaction rate. However, excessively high temperatures may lead to decomposition or polymerization. Start with a moderate temperature and optimize based on reaction monitoring (e.g., via TLC or GC).
-
-
Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the pyrrolide anion.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this type of alkylation as they solvate the cation of the base, leaving a more "naked" and reactive pyrrolide anion.
-
-
Reactivity of the Alkylating Agent: The choice between 2-chloroethanol, 2-bromoethanol, or ethylene oxide can impact the reaction rate.
-
Solution: 2-Bromoethanol is generally more reactive than 2-chloroethanol. Ethylene oxide is highly reactive but requires careful handling due to its gaseous nature and toxicity.
-
Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The most common byproducts in this synthesis are C-alkylated pyrroles and polymeric materials.
-
C-Alkylation: While N-alkylation is generally favored, some C-alkylation can occur, leading to a mixture of isomers that can be difficult to separate.
-
Solution: The choice of counter-ion for the pyrrolide can influence the N/C alkylation ratio. Generally, more ionic salts (like potassium pyrrolide) in a polar aprotic solvent favor N-alkylation.
-
-
Polymerization: Pyrrole is susceptible to polymerization under acidic conditions or at high temperatures.
-
Solution: Ensure the reaction is run under basic or neutral conditions. Avoid strong acids during workup. If the crude product is dark and tarry, polymerization is a likely cause. Lowering the reaction temperature and ensuring an inert atmosphere can help mitigate this.
-
-
Di-alkylation: The hydroxyl group of the product can potentially be alkylated by another molecule of the alkylating agent, though this is less common under standard conditions.
-
Solution: Use a moderate excess of the alkylating agent (e.g., 1.1-1.5 equivalents) to drive the primary reaction to completion without promoting side reactions.
-
Q3: The purification of my crude product is proving difficult. What are the best practices?
A3: this compound is a polar molecule, which can present challenges in purification.
-
Distillation: Vacuum distillation is a suitable method for purification on a larger scale. Due to its hydroxyl group, the boiling point will be higher than that of simple N-alkyl pyrroles. A short-path distillation apparatus is recommended to minimize thermal decomposition.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For very polar impurities, adding a small percentage of methanol may be necessary. To prevent streaking of the basic pyrrole on the acidic silica gel, a small amount of triethylamine (e.g., 1%) can be added to the eluent.
-
-
Aqueous Workup: During the workup, washing with brine can help to remove residual water and some water-soluble impurities. Be mindful that the product has some water solubility, so extensive washing with water should be avoided to prevent loss of product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
A1: One of the most effective methods is the N-alkylation of pyrrole with a 2-haloethanol under phase-transfer catalysis (PTC) conditions. This method often provides good yields and is operationally simple. A typical procedure involves reacting pyrrole with 2-chloroethanol or 2-bromoethanol in the presence of a strong base like powdered potassium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
Q2: Can I use potassium carbonate as the base for this reaction?
A2: Yes, potassium carbonate can be used as a base, particularly in a polar aprotic solvent like DMF.[1] However, for a less reactive alkylating agent like 2-chloroethanol, a stronger base like KOH or NaH may be required to achieve a reasonable reaction rate and yield.[2]
Q3: What are the advantages of using a phase-transfer catalyst?
A3: Phase-transfer catalysis can offer several advantages:
-
It allows the reaction to be carried out in a two-phase system (e.g., solid-liquid or liquid-liquid), which can simplify the workup.
-
It can increase the reaction rate by facilitating the transfer of the pyrrolide anion into the organic phase where the alkylating agent resides.
-
It may allow for the use of less expensive bases and solvents.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, this compound, will be more polar (have a lower Rf value) than the starting pyrrole.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of pyrrole, which can be adapted for the synthesis of this compound.
| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference |
| Potassium Hydroxide | Acetone | Propargyl Bromide | Room Temperature | 10 | [2] |
| Potassium Carbonate | DMF | Propargyl Bromide | Room Temperature | 87 | [2] |
| Potassium Carbonate | [bmim][BF4]/MeCN | Various Alkyl Halides | Not specified | Good | [1] |
Note: Yields are for a similar N-alkylation reaction and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: N-Alkylation of Pyrrole with 2-Chloroethanol using Potassium Carbonate
This protocol is adapted from general procedures for the N-alkylation of pyrroles.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (1.0 eq.), anhydrous potassium carbonate (2.0-4.0 eq.), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 2-chloroethanol (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC until the starting pyrrole is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Simplified reaction pathway for N-hydroxyethylation of pyrrole.
References
Common side reactions in the synthesis of N-(2-Hydroxyethyl)maleimide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-(2-Hydroxyethyl)maleimide (HEM). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data on common side reactions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-(2-Hydroxyethyl)maleimide?
A1: The most common and direct method for synthesizing N-(2-Hydroxyethyl)maleimide is a two-step process. The first step involves the reaction of maleic anhydride with ethanolamine to form the intermediate, N-(2-hydroxyethyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final N-(2-Hydroxyethyl)maleimide product.[1]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are the hydrolysis of the maleimide ring and polymerization of the maleimide functional group. Hydrolysis, which is accelerated by the presence of water and basic conditions, results in the ring-opening of the maleimide to form the unreactive N-(2-hydroxyethyl)maleamic acid. Polymerization can be initiated by heat, light, or radical initiators, leading to the formation of unwanted polymer byproducts.
Q3: How can I minimize the hydrolysis of the maleimide product?
A3: To minimize hydrolysis, it is crucial to work under anhydrous or near-anhydrous conditions, especially during the cyclodehydration and purification steps. Avoid exposure of the maleimide product to aqueous or high pH environments for extended periods. If an aqueous workup is necessary, it should be performed quickly and at a neutral or slightly acidic pH.
Q4: What measures can be taken to prevent polymerization during the synthesis?
A4: To prevent polymerization, it is advisable to carry out the reaction at the lowest effective temperature and for the minimum time required for completion. The use of radical inhibitors can also be considered, particularly if the reaction is performed at elevated temperatures. Additionally, storing the final product in a cool, dark place can inhibit polymerization over time.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also highly effective for tracking the conversion of the maleamic acid intermediate to the final maleimide product by observing characteristic shifts in the respective spectra.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction of maleic anhydride and ethanolamine.- Inefficient cyclodehydration of the maleamic acid intermediate.- Incorrect reaction temperature or time. | - Ensure equimolar or a slight excess of ethanolamine is used.- Verify the effectiveness of the dehydrating agent and/or azeotropic removal of water.- Optimize reaction temperature and time based on literature protocols. Monitor reaction progress by TLC or NMR. |
| Product is a Yellow Oil Instead of a White Solid | - Presence of impurities, such as unreacted starting materials or byproducts. | - Re-purify the product using column chromatography on silica gel.- Consider recrystallization from an appropriate solvent system to obtain a crystalline solid.[2] |
| Low Yield of Final Product | - Significant hydrolysis of the maleimide ring during workup or purification.- Loss of product during purification steps.- Incomplete cyclodehydration. | - Minimize contact with water and basic conditions during workup.- Optimize purification techniques to reduce product loss.- Ensure complete removal of water during the cyclodehydration step, for example by using a Dean-Stark apparatus. |
| Presence of a Significant Amount of N-(2-hydroxyethyl)maleamic Acid in the Final Product | - Incomplete cyclodehydration.- Hydrolysis of the product during purification or storage. | - Increase the reaction time or temperature for the cyclodehydration step.- Ensure anhydrous conditions during the final stages of the synthesis and storage.- Purify the final product using a non-aqueous method if possible. |
| Formation of an Insoluble Precipitate (Polymer) | - Polymerization of the maleimide product due to high temperature or prolonged reaction time. | - Reduce the reaction temperature for the cyclodehydration step.- Minimize the overall reaction time.- Consider the addition of a radical inhibitor. |
Experimental Protocols
Synthesis of N-(2-Hydroxyethyl)maleimide via a Furan-Protected Intermediate
This protocol utilizes a furan-protection strategy to prevent side reactions involving the maleimide double bond during the initial reaction steps.
Step 1: Synthesis of the Furan-Maleic Anhydride Adduct
-
Suspend maleic anhydride (1.0 eq) in toluene.
-
Add furan (1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting white solid and wash with ethyl acetate.
-
Dry the solid under vacuum to obtain the furan-maleic anhydride adduct. A typical yield is around 89%.[3]
Step 2: Synthesis of the N-(2-Hydroxyethyl)maleimide-Furan Adduct
-
Prepare a slurry of the furan-maleic anhydride adduct (1.0 eq) in ethanol.
-
Add a solution of ethanolamine (1.05-1.20 eq) in ethanol dropwise to the slurry over 2 hours at room temperature.[3]
-
Reflux the reaction mixture at 80-90°C for 3-4 hours.[3]
-
Cool the reaction mixture to room temperature overnight to allow the product to crystallize.
-
Filter the white solid and dry under vacuum.
Step 3: Deprotection to Yield N-(2-Hydroxyethyl)maleimide
-
Suspend the N-(2-Hydroxyethyl)maleimide-furan adduct in a suitable high-boiling solvent like toluene.
-
Heat the mixture to reflux (around 110°C) to induce the retro-Diels-Alder reaction, which releases the furan and forms the maleimide double bond.
-
The progress of the deprotection can be monitored by observing the removal of furan. Bubbling nitrogen gas through the reaction mixture can help to drive off the furan.[3]
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Yield of Furan-Maleic Anhydride Adduct | 89% | Based on maleic anhydride. | [3] |
| Purity of N-(2-Hydroxyethyl)maleimide | 97-98% | Commercially available purity. | [4] |
| Melting Point | 66-67 °C | Literature value. | [5] |
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2001068601A1 - Process for the production of 2-hydroxyethylmaleimide and the product obtained by the process - Google Patents [patents.google.com]
- 4. strem.com [strem.com]
- 5. N-(2-羟乙基)马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Purification of Crude 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 1-(2-Hydroxyethyl)pyrrole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Paal-Knorr reaction?
When synthesizing this compound using the Paal-Knorr reaction, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, ethanolamine), several impurities can arise.[1][2][3] The most common byproduct is the corresponding furan derivative, formed through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[2] Other potential impurities include unreacted starting materials (e.g., 2,5-dimethoxytetrahydrofuran or succinaldehyde and ethanolamine), polymeric materials, and products from side reactions. The formation of dark, tarry substances can also occur, often due to high reaction temperatures or overly acidic conditions.
Q2: What is the recommended first step in the purification of crude this compound?
An initial aqueous workup is generally recommended. This involves neutralizing the acid catalyst (if used) and washing the crude product with water or a saturated sodium bicarbonate solution to remove water-soluble impurities and any remaining acid. The product can then be extracted into a suitable organic solvent like ethyl acetate or dichloromethane.
Q3: Which purification technique is most suitable for obtaining high-purity this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. The primary methods for purifying this compound are:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities and solvents with significantly different boiling points. Given that this compound is a liquid at room temperature with a high boiling point, vacuum distillation is crucial to prevent thermal decomposition.
-
Flash Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. Due to the hydroxyl group, this compound is a polar molecule, making silica gel chromatography with a suitable solvent gradient a good choice.
-
Recrystallization: While this compound is a liquid at room temperature, it may be possible to crystallize it at low temperatures or by derivatizing it to a solid. Recrystallization is excellent for removing small amounts of impurities.
For achieving the highest purity, a combination of these methods, such as an initial distillation followed by column chromatography, may be necessary.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not distill or distills very slowly | - Vacuum is not low enough.- Temperature of the heating bath is too low.- Leak in the distillation apparatus. | - Ensure your vacuum pump is capable of reaching the required pressure.- Gradually increase the heating bath temperature. Be cautious of potential polymerization at excessively high temperatures.[4]- Check all joints and connections for leaks. Use appropriate vacuum grease. |
| Product appears dark or discolored after distillation | - Thermal decomposition or polymerization due to excessive heating.- Oxidation of the pyrrole ring. | - Use a lower distillation pressure to reduce the boiling point.[4]- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).- Minimize the distillation time. |
| Low recovery of the product | - Incomplete distillation.- Product loss in the forerun or residue.- Adsorption of the product on the distillation column packing. | - Ensure the distillation is carried out to completion.- Collect fractions carefully and analyze them (e.g., by TLC or GC) to ensure the main product fraction is not being discarded.- Use a less adsorptive packing material or a shorter column if possible. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient of hexane/ethyl acetate is a good starting point for polar compounds.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly without any channels or cracks. |
| Product streaks on the column | - Compound is too polar for the chosen eluent.- Interaction with the stationary phase. | - Increase the polarity of the eluent.- Add a small amount of a polar modifier like methanol or triethylamine to the eluent. |
| Product does not elute from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. A final flush with a highly polar solvent like methanol may be necessary. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the short path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude this compound.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Collect any low-boiling impurities as a forerun.
-
Increase the temperature to distill the main fraction of this compound. The boiling point will depend on the pressure.
-
Once the desired fraction has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Quantitative Data (Reference):
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 215 | 760 |
Note: The boiling point under vacuum will be significantly lower. It is recommended to start with a low temperature and gradually increase it while monitoring the distillation.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Glass column
-
Eluent solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
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TLC plates and developing chamber
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UV lamp
Procedure:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (2-3 times the weight of the crude product) to the solution. c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
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Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). b. Pour the slurry into the column and allow it to pack evenly.
-
Loading the Sample: a. Carefully add the dry-loaded sample to the top of the packed column.
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Elution: a. Begin eluting the column with the initial mobile phase. b. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. c. Collect fractions in test tubes.
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Fraction Analysis: a. Monitor the separation by TLC, spotting each fraction on a TLC plate. b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure this compound.
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Solvent Removal: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
How to prevent polymerization of 1-(2-Hydroxyethyl)pyrrole during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1-(2-Hydroxyethyl)pyrrole to prevent polymerization.
Troubleshooting Guide
Undesired polymerization of this compound is a common issue that can compromise experimental outcomes. This guide provides a systematic approach to identify and resolve potential causes of premature polymerization.
Issue: The this compound solution appears viscous, has solidified, or changed color (e.g., yellowing, browning).
This is a primary indication of polymerization. Follow the troubleshooting steps below.
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for suspected polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent polymerization?
A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:
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Temperature: Refrigerate at 2-8°C. For long-term storage, freezing at -20°C or even -80°C can significantly slow down polymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. Oxygen can initiate oxidative polymerization.
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Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil. Store in a dark location.
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Moisture: The compound may be sensitive to moisture. Ensure the container is tightly sealed.
Q2: My this compound has turned a pale yellow color. Is it still usable?
A2: A slight color change to pale yellow may indicate the initial stages of oligomerization or degradation. While it might still be usable for some applications, its purity is compromised. It is advisable to assess the purity using analytical methods like NMR or GC-MS before use. For sensitive applications, purification by methods such as vacuum distillation may be necessary.
Q3: Can I add a polymerization inhibitor to my this compound?
A3: Yes, adding a polymerization inhibitor is a common practice for storing reactive monomers. The choice and concentration of the inhibitor are critical. Common inhibitors for vinyl and other reactive monomers include:
-
Phenolic inhibitors: Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ).
-
Nitroxide radicals: TEMPO ((2,2,6,6-Tetramethyl-1-piperidinyloxy) and its derivatives like 4-Hydroxy-TEMPO.
The optimal concentration typically ranges from 10 to 200 ppm, but this should be determined empirically for your specific application, as inhibitors can sometimes interfere with subsequent reactions.
Q4: How does oxygen contribute to the polymerization of this compound?
A4: Pyrrole and its derivatives are susceptible to oxidative polymerization. Oxygen can act as an initiator, leading to the formation of radical cations from the pyrrole monomer. These reactive species can then attack other monomer units, initiating a chain reaction that results in the formation of polymers. Storing the monomer under an inert atmosphere minimizes the presence of this initiator.
Q5: Are there any materials I should avoid when storing or handling this compound?
A5: Yes, avoid contact with strong oxidizing agents, as they can vigorously promote polymerization. Also, be mindful of potential contaminants such as trace metals (e.g., iron), which can catalyze degradation and polymerization reactions. Use clean glass or stainless steel equipment for handling and storage.
Quantitative Data on Stability
| Condition | Amine Loss (%) |
| Low Oxygen (21% O₂) - No Iron | Minimal |
| High Oxygen (96% O₂) - With Iron | Significant |
Data adapted from a study on 1-(2-hydroxyethyl)pyrrolidine and is intended for illustrative purposes.
This table highlights the significant impact of oxygen and metal contaminants on the stability of a related compound, underscoring the importance of an inert atmosphere and clean handling procedures.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and detect the presence of oligomers or degradation products.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Hold: Maintain at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-500.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Analyze any additional peaks for potential oligomers (dimers, trimers, etc.) or degradation products by interpreting their mass spectra.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
Multiple sealed vials of high-purity this compound.
-
Temperature- and humidity-controlled stability chambers.
-
Analytical instrument for purity assessment (e.g., GC-MS or HPLC).
Procedure:
-
Initial Analysis (Time 0): Analyze an initial sample to determine its baseline purity and appearance.
-
Storage Conditions: Place the vials of this compound under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate (if necessary): 30°C ± 2°C / 65% RH ± 5% RH
-
Real-time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH and 2-8°C.
-
-
Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for the accelerated condition).
-
Analysis: At each time point, analyze the samples for:
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Appearance: Color, clarity, and presence of any solids.
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Purity: Using the GC-MS protocol described above.
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Degradation Products/Oligomers: Quantify any new peaks that appear in the chromatogram.
-
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition. This data can be used to estimate the shelf life under recommended storage conditions.
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Hydroxyethyl)pyrrole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1-(2-Hydroxyethyl)pyrrole. The presence of the hydroxyl group on the N-ethyl substituent introduces specific challenges and opportunities in electrophilic substitution reactions on the pyrrole ring. This guide addresses common issues to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when functionalizing this compound?
A1: The primary challenge is the presence of a reactive hydroxyl group, which can compete with the pyrrole ring for electrophiles, especially in acylation and alkylation reactions. This can lead to O-functionalization as a side reaction, reducing the yield of the desired C-functionalized product. Additionally, the hydroxyl group can influence the solubility of the starting material and products, potentially requiring adjustments to solvent systems and purification methods. Protecting the hydroxyl group is a common strategy to mitigate these issues.
Q2: At which position on the pyrrole ring does electrophilic substitution typically occur for N-substituted pyrroles?
A2: Electrophilic substitution on N-substituted pyrroles predominantly occurs at the C2 position, which is the most electron-rich site.[1][2] However, the regioselectivity can be influenced by the steric bulk of the N-substituent and the electrophile. In some cases, substitution at the C3 position may be observed as a minor product.
Q3: What are common protecting groups for the hydroxyl group in this compound?
A3: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used to protect hydroxyl groups due to their stability under a range of reaction conditions and their relatively straightforward removal.[3][4] Other potential protecting groups include ethers like tetrahydropyranyl (THP) ether. The choice of protecting group will depend on the specific reaction conditions you plan to employ for the functionalization of the pyrrole ring.[3][5]
Q4: How does the Vilsmeier-Haack reaction proceed on this compound?
A4: The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic rings like pyrrole.[6][7][8] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9] For this compound, it is advisable to protect the hydroxyl group to prevent potential side reactions with the Vilsmeier reagent, which can act as a chlorinating agent.[6]
Q5: What are the typical conditions for the acylation of this compound?
A5: Acylation of the pyrrole ring can be achieved using acylating agents like acetic anhydride or acetyl chloride.[1][10] To favor C-acylation over O-acylation of the hydroxyl group, protection of the alcohol is recommended. The reaction is often carried out in the presence of a Lewis acid catalyst or at elevated temperatures.[2]
Troubleshooting Guides
Vilsmeier-Haack Formylation
Problem: Low or no yield of the desired 2-formyl-1-(2-hydroxyethyl)pyrrole.
| Potential Cause | Recommended Solution |
| Hydroxyl group interference | Protect the hydroxyl group as a silyl ether (e.g., TBDMS) before the Vilsmeier-Haack reaction. This prevents reaction of the hydroxyl group with the Vilsmeier reagent. |
| Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent in situ at low temperatures (0-5 °C) and use it promptly. Ensure the DMF and POCl₃ are of high purity and anhydrous. |
| Insufficiently reactive substrate | The N-hydroxyethyl group does not significantly deactivate the pyrrole ring, but if yields are consistently low, consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) after the initial addition. |
| Suboptimal work-up | The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure the reaction mixture is quenched by pouring it into a cold aqueous base (e.g., sodium acetate or sodium bicarbonate solution) with vigorous stirring. |
Problem: Formation of chlorinated byproducts.
| Potential Cause | Recommended Solution |
| Excess Vilsmeier reagent or high temperature | Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Maintain a low reaction temperature during the addition and reaction to minimize side reactions. |
| Decomposition of the Vilsmeier reagent | Ensure the Vilsmeier reagent is prepared and used at low temperatures to prevent the formation of more reactive chlorinating species. |
Acylation (e.g., with Acetic Anhydride)
Problem: Predominant O-acylation instead of C-acylation.
| Potential Cause | Recommended Solution |
| High reactivity of the hydroxyl group | Protect the hydroxyl group (e.g., as a TBDMS ether) prior to the acylation reaction. This will direct the acylation to the pyrrole ring. |
| Reaction conditions favoring O-acylation | Base-catalyzed acylations (e.g., with pyridine) can favor O-acylation. For C-acylation, consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or performing the reaction at a higher temperature without a catalyst. |
Problem: Low yield of 2-acetyl-1-(2-hydroxyethyl)pyrrole.
| Potential Cause | Recommended Solution |
| Insufficiently reactive acylating agent | For less reactive pyrrole substrates (if modified with electron-withdrawing groups), a more reactive acylating agent like an acyl chloride may be necessary in place of an anhydride. |
| Steric hindrance | If there are other bulky substituents on the pyrrole ring or N-substituent, a stronger Lewis acid catalyst or higher reaction temperatures may be required to overcome steric hindrance. |
| Product purification issues | The acetylated product may be difficult to separate from starting material or byproducts. Optimize chromatographic conditions or consider crystallization for purification. |
Protection and Deprotection of the Hydroxyl Group
Problem: Incomplete protection of the hydroxyl group.
| Potential Cause | Recommended Solution |
| Insufficient silylating agent or base | Use a slight excess (1.1-1.2 equivalents) of the silylating agent (e.g., TBDMS-Cl) and a suitable base (e.g., imidazole, triethylamine) in an anhydrous aprotic solvent like DMF or DCM. |
| Presence of moisture | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will consume the silylating agent. |
Problem: Difficulty in deprotecting the silyl ether after functionalization.
| Potential Cause | Recommended Solution |
| Steric hindrance around the silyl ether | For sterically hindered silyl ethers, a stronger fluoride source (e.g., TBAF in THF) or longer reaction times may be necessary. |
| Incompatible deprotection conditions | If the functionalized pyrrole is sensitive to basic conditions (e.g., TBAF), consider acidic deprotection methods (e.g., acetic acid in THF/water or HCl in methanol) if the functional group is stable to acid.[4] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the functionalization of this compound and related compounds. Note that yields can vary significantly based on the specific substrate, scale, and purification method.
Table 1: Vilsmeier-Haack Formylation of N-Substituted Pyrroles (Representative Data)
| N-Substituent | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 2-formyl derivative (%) |
| Methyl | 1.2 | DMF/DCE | 0 to 60 | 2 | 85 |
| Phenyl | 1.5 | DMF | 25 | 4 | 78 |
| 2-(TBDMS-oxy)ethyl | 1.3 | DMF/DCM | 0 to 25 | 3 | ~80-90 (estimated) |
Table 2: Acylation of N-Substituted Pyrroles (Representative Data)
| N-Substituent | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-acyl derivative (%) |
| Unsubstituted | Acetic Anhydride | None | Neat | 200 | 1 | ~70[10] |
| 2-(TBDMS-oxy)ethyl | Acetic Anhydride | AlCl₃ | DCE | 25 | 4 | ~60-70 (estimated) |
| Unsubstituted | Acetyl Chloride | Mg(ClO₄)₂ | Acetonitrile | 25 | 0.5 | 92 |
Experimental Protocols
Protocol 1: TBDMS Protection of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Addition of Silylating Agent: Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 1-(2-(TBDMS-oxy)ethyl)pyrrole
-
Vilsmeier Reagent Formation: In a separate flask, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir for 30 minutes at this temperature.
-
Addition of Substrate: Add a solution of 1-(2-(TBDMS-oxy)ethyl)pyrrole (1.0 eq.) in anhydrous dichloromethane (DCM) to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and slowly pour it into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Purification: Extract the mixture with DCM. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by column chromatography.
Protocol 3: Deprotection of 2-Formyl-1-(2-(TBDMS-oxy)ethyl)pyrrole
-
Reaction Setup: Dissolve the silyl-protected pyrrole (1.0 eq.) in tetrahydrofuran (THF).
-
Addition of Deprotecting Agent: Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.) at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting logic for low yield in Vilsmeier-Haack formylation.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. zmsilane.com [zmsilane.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrole | PDF [slideshare.net]
Troubleshooting guide for Paal-Knorr pyrrole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, usually under acidic conditions.[1][2] The accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][3]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: My reaction is yielding a low amount of product or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][4][5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][6]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][7][8]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][6] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1] To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][8] The use of a weak acid, like acetic acid, can accelerate the pyrrole synthesis without significantly promoting furan formation.[7]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole synthesis pathway over the competing furan synthesis.[1]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
Purification of pyrroles can be challenging due to their potential instability. Common purification techniques include:
-
Column Chromatography: This is a widely used method for purifying pyrroles.
-
Crystallization: If the pyrrole is a solid, crystallization from an appropriate solvent can be an effective purification method.
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be used, but care must be taken to avoid decomposition at high temperatures.
It is important to note that the stability of the pyrrole product will dictate the most suitable purification method.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes | Reference |
| Reaction Time | 5 - 30 minutes | Can be longer depending on substrates and conditions. | [1] |
| Temperature | Room Temperature to Reflux | Higher temperatures can lead to side reactions. | [1][6] |
| Yield | 60% - >90% | Highly dependent on substrates and optimized conditions. | [4] |
| Catalyst Loading (Iodine) | 10 mol% | Example of a catalyst loading. | [1] |
| pH | > 3 | pH < 3 favors furan formation. | [1][7][8] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 - 1.2 eq)
-
Solvent (e.g., methanol or ethanol)
-
Acid catalyst (e.g., a catalytic amount of concentrated hydrochloric acid or acetic acid)
-
Saturated sodium thiosulfate solution (if using iodine catalyst)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of the chosen acid (e.g., 1 drop of concentrated HCl for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is between 15 and 30 minutes.[1]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
If the product precipitates, collect the crystals by vacuum filtration and wash them with cold water.[1]
-
If an iodine catalyst is used, upon completion, dissolve the mixture in an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization if necessary.
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 1-(2-Hydroxyethyl)pyrrole Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and characterization of 1-(2-Hydroxyethyl)pyrrole polymers, herein referred to as P(HEP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing P(HEP)?
A1: The primary challenges in characterizing P(HEP) stem from its unique N-substituted hydrophilic nature. Key difficulties include:
-
Solubility Issues: While the N-hydroxyethyl group is intended to improve solubility compared to unsubstituted polypyrrole, P(HEP) can still exhibit limited solubility in many common organic solvents, complicating analysis by techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR).
-
Hygroscopic Nature: The presence of hydroxyl groups makes the polymer hygroscopic, which can interfere with thermal analysis (e.g., TGA and DSC) and require careful sample handling.
-
Potential for Side Reactions: The reactive hydroxyl group can lead to side reactions during polymerization, such as cross-linking, which affects the polymer's structure and solubility.
-
Broad Molecular Weight Distributions: Like many conductive polymers, P(HEP) often has a broad molecular weight distribution, which can make interpretation of GPC data challenging.
Q2: How does the hydroxyethyl group affect the FTIR spectrum of the polymer?
A2: The N-(2-hydroxyethyl) group introduces characteristic absorption bands not present in unsubstituted polypyrrole. A broad peak in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. This peak may be broadened due to hydrogen bonding. Additionally, C-O stretching vibrations can be observed around 1050-1150 cm⁻¹. The presence of these peaks, along with the characteristic polypyrrole backbone vibrations, confirms the incorporation of the hydroxyethyl moiety.
Q3: What are the expected signals in the ¹H NMR spectrum of P(HEP)?
A3: The ¹H NMR spectrum of P(HEP) will show broadened peaks characteristic of polymers. Key signals to expect include:
-
Signals from the pyrrole ring protons, typically in the aromatic region (around 6.0-7.5 ppm), which will be broad due to the polymeric nature.
-
Broad signals corresponding to the methylene protons of the hydroxyethyl group (-N-CH₂-CH₂-OH). The protons closer to the nitrogen will appear at a different chemical shift than those adjacent to the oxygen.
-
A signal from the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Q4: Can GPC be used to determine the molecular weight of P(HEP)?
A4: Yes, GPC is a suitable technique for determining the molecular weight distribution of P(HEP), provided a suitable solvent system is found in which the polymer fully dissolves without interacting with the column stationary phase. The polar nature of P(HEP) requires the use of polar organic solvents as the mobile phase.
Troubleshooting Guides
Problem 1: Poor Solubility for GPC/NMR Analysis
Symptoms:
-
Incomplete dissolution of the polymer in the chosen solvent.
-
Presence of suspended particles in the solution.
-
Low signal-to-noise ratio in NMR spectra.
-
Anomalous peaks or baseline drift in GPC chromatograms.
Possible Causes:
-
Inappropriate solvent choice.
-
Cross-linking of the polymer during synthesis.
-
High molecular weight of the polymer.
Solutions:
-
Solvent Screening: Test a range of polar aprotic solvents. N-substituted polypyrroles often show improved solubility in solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).
-
Use of Additives: For GPC analysis in polar organic solvents like DMF, the addition of a salt such as lithium bromide (LiBr) at a low concentration (e.g., 0.01 M) can help to suppress aggregation and improve polymer-solvent interactions.
-
Temperature: Gently heating the mixture may aid dissolution. However, be cautious of potential polymer degradation at elevated temperatures.
-
Sonication: Use of an ultrasonic bath can help to break up aggregates and facilitate dissolution.
-
Re-evaluate Synthesis: If solubility issues persist, consider that the polymer may be cross-linked. Review the polymerization conditions (e.g., oxidant concentration, temperature) to minimize side reactions.
Problem 2: Inconclusive FTIR Spectra
Symptoms:
-
Broad, poorly resolved peaks.
-
Absence of a clear O-H stretching band.
-
Unusual peaks suggesting impurities.
Possible Causes:
-
Hygroscopic nature of the sample (adsorbed water).
-
Presence of residual monomer or oxidant.
-
Incomplete polymerization.
Solutions:
-
Sample Preparation: Dry the polymer sample thoroughly under vacuum before preparing the KBr pellet or casting a film.
-
Purification: Ensure the polymer has been adequately purified to remove unreacted this compound monomer and oxidant (e.g., by washing with appropriate solvents).
-
Comparison: Compare the spectrum of your polymer with that of the monomer to identify unreacted starting material.
Problem 3: GPC Chromatogram Shows Peak Tailing or Broadening
Symptoms:
-
Asymmetric peaks with a pronounced tail.
-
Unusually broad peaks, leading to a high polydispersity index (PDI).
Possible Causes:
-
Interaction between the polar hydroxyl groups of the polymer and the GPC column stationary phase.
-
Use of an inappropriate mobile phase.
-
Column degradation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a polar modifier or a salt (e.g., LiBr in DMF) to the mobile phase to minimize interactions between the polymer and the column packing.
-
Column Selection: Use a column specifically designed for the analysis of polar polymers.
-
Flow Rate: A lower flow rate may improve resolution and reduce peak broadening.
-
Check Column Health: Run a standard of known molecular weight and narrow PDI to ensure the column is performing correctly.
Data Presentation
Table 1: Suggested Solvents for P(HEP) Characterization
| Technique | Primary Solvents | Additives/Considerations |
| GPC | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | 0.01 M Lithium Bromide (LiBr) to prevent aggregation. |
| NMR | Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated DMF | DMSO-d₆ is often effective for polar polymers. |
| FTIR | KBr pellet, or cast film from a suitable solvent (e.g., THF) | Ensure sample is completely dry to avoid interference from water. |
Table 2: Expected FTIR Peak Assignments for P(HEP)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3500 (broad) | O-H stretch (hydroxyl group) |
| 2850-2960 | C-H stretch (aliphatic) |
| ~1550 | C=C stretch (pyrrole ring) |
| ~1470 | C-N stretch (pyrrole ring) |
| 1050-1150 | C-O stretch (hydroxyl group) |
Table 3: Hypothetical ¹H NMR Chemical Shift Ranges for P(HEP) in DMSO-d₆
| Chemical Shift (ppm) | Assignment | Multiplicity |
| 6.0 - 7.5 | Pyrrole ring protons | Broad |
| 3.5 - 4.5 | -N-CH₂- | Broad |
| 3.0 - 3.8 | -CH₂-OH | Broad |
| 4.5 - 5.5 | -OH | Broad, variable |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidation
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
Dissolve this compound in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at 0 °C.
-
A color change to dark brown or black indicates the onset of polymerization.
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer repeatedly with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting polymer powder under vacuum at 40 °C for 24 hours.
Protocol 2: GPC Analysis of P(HEP)
Instrumentation:
-
GPC system with a refractive index (RI) detector.
-
GPC column suitable for polar polymers (e.g., polystyrene-divinylbenzene).
Mobile Phase:
-
N-Methyl-2-pyrrolidone (NMP) with 0.01 M LiBr.
Procedure:
-
Prepare a stock solution of the mobile phase.
-
Dissolve a known concentration of the dried P(HEP) sample (e.g., 1-2 mg/mL) in the mobile phase. Gentle heating or sonication may be required.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Calibrate the GPC system using polystyrene standards of known molecular weights.
-
Inject the P(HEP) sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of P(HEP).
Caption: Troubleshooting logic for GPC analysis of P(HEP).
Stability issues of N-(2-Hydroxyethyl)maleimide in aqueous solutions
Welcome to the technical support center for N-(2-Hydroxyethyl)maleimide (HEM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HEM in aqueous solutions and to assist in troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with N-(2-Hydroxyethyl)maleimide in aqueous solutions?
A1: The primary stability concern for N-(2-Hydroxyethyl)maleimide (HEM) in aqueous solutions is its susceptibility to hydrolysis. The maleimide ring can undergo hydrolytic cleavage to form a non-reactive maleamic acid derivative, which is unable to participate in the desired thiol-maleimide conjugation reaction. This hydrolysis is a significant factor to consider when preparing and using HEM solutions for bioconjugation.
Q2: How does pH affect the stability of HEM?
A2: The stability of HEM is highly dependent on the pH of the aqueous solution. The rate of hydrolysis of the maleimide ring increases significantly with increasing pH.[1] For optimal stability and reactivity with thiols, it is recommended to maintain the pH in the range of 6.5 to 7.5.[2] Below pH 6.5, the rate of the desired thiol-maleimide reaction decreases, while above pH 7.5, not only does the rate of hydrolysis increase, but the maleimide also begins to lose its chemoselectivity and can react with primary amines, such as the side chain of lysine residues.[2]
Q3: How should I prepare and store aqueous solutions of HEM?
A3: Due to the risk of hydrolysis, it is strongly recommended to prepare aqueous solutions of HEM immediately before use.[2] For stock solutions, it is best to dissolve HEM in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store it at -20°C.[3][4] When preparing aqueous working solutions, use a non-nucleophilic buffer within the recommended pH range of 6.5-7.5.
Q4: What is the shelf-life of HEM in an aqueous buffer?
Q5: Can the thioether bond formed after conjugation with HEM be reversed?
A5: Yes, the thioether bond (a thiosuccinimide linkage) formed from the reaction of HEM with a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. This can lead to deconjugation. However, subsequent hydrolysis of the succinimide ring to a succinamic acid thioether can render the linkage stable and prevent the reverse reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conjugation efficiency or yield. | Hydrolysis of HEM: The HEM may have hydrolyzed before reacting with the thiol. | Prepare fresh aqueous solutions of HEM immediately before the experiment. Ensure the pH of the reaction buffer is between 6.5 and 7.5. |
| Oxidation of thiols: The thiol groups on the protein or peptide may have oxidized to disulfides, which are unreactive with maleimides. | Degas buffers to remove oxygen. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding HEM. | |
| Inconsistent results between experiments. | Inconsistent preparation of HEM solution: Differences in the age or storage of the aqueous HEM solution can lead to varying concentrations of the active maleimide. | Standardize the protocol for preparing and using the HEM solution. Always prepare it fresh. |
| pH fluctuations: Small changes in buffer pH can significantly impact the rates of both the conjugation and hydrolysis reactions. | Carefully prepare and validate the pH of all buffers before use. | |
| Conjugate loses activity or shows heterogeneity upon storage. | Retro-Michael reaction: The thioether bond may be reversing, leading to deconjugation. | After the initial conjugation, consider a controlled hydrolysis step (e.g., incubation at a slightly basic pH like 8.0-8.5) to open the succinimide ring and form a more stable succinamic acid thioether. |
| Continued hydrolysis: If unreacted maleimide is present, it will continue to hydrolyze, leading to a heterogeneous mixture. | Purify the conjugate immediately after the reaction to remove any unreacted HEM. | |
| Unexpected byproducts are observed. | Reaction with primary amines: If the pH is above 7.5, HEM can react with lysine residues, leading to non-specific labeling. | Maintain the reaction pH strictly within the 6.5-7.5 range. |
| Thiazine rearrangement: For peptides with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at neutral or basic pH. | If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation. Alternatively, perform the conjugation at a more acidic pH (around 5.0) to suppress this side reaction. |
Quantitative Data
Table 1: Half-life of Maleimide-Thiol Adducts (Thiosuccinimides) under Physiological Conditions
| N-Substituent of Maleimide | Condition | Half-life of Ring-Opening |
| N-alkyl | pH 7.4, 37°C | 27 hours[1][5] |
| N-aryl | pH 7.4, 37°C | 1.5 hours[1][5] |
| N-fluorophenyl | pH 7.4, 37°C | 0.7 hours[1][5] |
| "Self-hydrolysing" maleimide | pH 7.4, 22°C | 2.0 - 2.6 hours[1] |
| N-aminoethyl maleimide conjugate | pH 7, Room Temp | 3.6 hours[1] |
Note: This data represents the stability of the conjugate after formation. The stability of the unreacted HEM in aqueous solution is also a critical factor and is generally lower, especially at higher pH.
Experimental Protocols
Protocol 1: Monitoring HEM Stability by UV-Vis Spectrophotometry
This method is suitable for tracking the disappearance of the maleimide double bond, which absorbs light around 300 nm.
Materials:
-
N-(2-Hydroxyethyl)maleimide (HEM)
-
Anhydrous DMSO or DMF
-
Aqueous buffer of desired pH (e.g., phosphate buffer, HEPES)
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Prepare a stock solution of HEM: Dissolve a known amount of HEM in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the aqueous HEM solution: Dilute the HEM stock solution in the desired aqueous buffer to a final concentration that gives an initial absorbance reading between 1.0 and 1.5 at the wavelength of maximum absorbance (around 300 nm).
-
Monitor absorbance: Immediately after preparation, place the solution in a cuvette and begin monitoring the absorbance at the λmax over time at a constant temperature.
-
Data analysis: Plot the absorbance versus time. The rate of hydrolysis can be determined from the rate of decrease in absorbance.
Protocol 2: Analysis of HEM Hydrolysis by Reverse-Phase HPLC (RP-HPLC)
This protocol allows for the separation and quantification of intact HEM and its hydrolyzed product.
Materials:
-
N-(2-Hydroxyethyl)maleimide (HEM)
-
Anhydrous DMSO or DMF
-
Aqueous buffer of desired pH
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
RP-HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Prepare an aqueous solution of HEM in the desired buffer. At various time points, take an aliquot of the solution and quench the hydrolysis by adding the quenching solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes).
-
Detection: Monitor the elution profile at a wavelength where both the maleimide and its hydrolyzed product have some absorbance (e.g., 220 nm).
-
-
Data Analysis: The intact HEM will have a different retention time than its more polar hydrolyzed product. Integrate the peak areas of both species at each time point to determine the percentage of hydrolysis over time.
Visualizations
Caption: Hydrolysis pathway of N-(2-Hydroxyethyl)maleimide.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: pH-dependent reaction selectivity of HEM.
References
Pyrrole Synthesis Technical Support Center: A Guide to Controlling Regioselectivity
Welcome to the technical support center for controlling regioselectivity in pyrrole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development seeking to navigate the complexities of pyrrole synthesis. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to regioselectivity in your experiments.
Troubleshooting Guides & FAQs
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various established methods.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a fundamental method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. A primary challenge arises when using unsymmetrical 1,4-diketones, which can lead to a mixture of regioisomers.
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups. Consider the following strategies:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position. This favors cyclization at the less hindered carbonyl group.
-
Electronic Effects: The electronic nature of substituents can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1]
-
Reaction Conditions:
-
pH Control: This reaction is typically performed under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2] The addition of a weak acid like acetic acid can, however, accelerate the desired reaction.[1][3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]
-
Troubleshooting Workflow for Paal-Knorr Regioselectivity
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. While versatile, controlling both regioselectivity and chemoselectivity can be challenging.
Question: I am observing the formation of an undesired regioisomer in my Hantzsch pyrrole synthesis. How can I control the outcome?
Answer: The regioselectivity in the Hantzsch synthesis is entirely dependent on the substituents of the starting materials.[4] The initial enamine formation from the β-ketoester and the amine is followed by nucleophilic attack on the α-haloketone. The regiochemical outcome is determined by which carbon of the enamine attacks the α-haloketone and the subsequent cyclization.
-
Nature of Reactants: The substitution pattern of the final pyrrole is dictated by the initial choice of the β-ketoester and α-haloketone.
-
Catalyst Influence: The use of certain catalysts can alter the regioselectivity. For instance, Yb(OTf)₃ has been shown to change the regioselectivity in some Hantzsch-type reactions, likely by increasing the reactivity of the carbonyl group through coordination.[5]
Question: I'm getting significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity?
Answer: Byproduct formation often stems from competing reaction pathways. Here’s how to troubleshoot:
-
Enamine Formation: Ensure the initial formation of the enamine from the β-ketoester and amine is efficient, for instance, by using a slight excess of the amine.[1]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The choice of solvent can influence this; protic solvents often favor C-alkylation.[1]
-
Side Reactions of the α-Haloketone: The α-haloketone can self-condense or react directly with the amine. To minimize this, add the α-haloketone slowly to the pre-formed enamine mixture.[1]
-
Reaction Conditions:
Experimental Protocol: Hantzsch Pyrrole Synthesis
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.
-
Gently reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified, for example, by recrystallization from ethanol.[1]
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound or another active methylene compound.[6][7]
Question: How can I ensure high regioselectivity in the Knorr synthesis?
Answer: The Knorr synthesis is generally highly regioselective, particularly for producing 2,4-diester-substituted pyrroles.[6] The reaction mechanism involves the initial condensation of the amine with one of the carbonyls of the β-dicarbonyl compound. The regioselectivity is largely dictated by the difference in reactivity between the two carbonyl groups of the β-dicarbonyl compound.
-
In Situ Generation of α-Aminoketone: α-aminoketones are prone to self-condensation and are therefore typically generated in situ from an α-nitroso or oxime precursor to minimize side reactions.[6][7]
-
Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound will determine the substitution pattern of the final pyrrole.
Key Mechanistic Steps in Knorr Pyrrole Synthesis
Caption: Key mechanistic steps in the Knorr pyrrole synthesis.
Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis is a powerful method for preparing pyrroles from a nitroalkene and an α-isocyanoacetate.[8]
Question: I am experiencing low yields and side product formation in my Barton-Zard reaction. How can I optimize it?
Answer: Common issues in the Barton-Zard synthesis can often be addressed by careful selection of reagents and optimization of reaction conditions.
-
Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU or a hindered alkoxide is often preferred to deprotonate the isocyanoacetate without promoting side reactions of the nitroalkene.[1]
-
Purity of Nitroalkene: The stability of the nitroalkene is crucial. It is often best to use freshly prepared nitroalkenes.[1]
-
Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions.[1]
-
Purification: The workup and purification can be challenging. Careful extraction and column chromatography are usually required to separate the desired pyrrole from nitrogen-containing byproducts.[1]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is an excellent method for synthesizing 3,4-disubstituted pyrroles.[1][9]
Question: What are the key parameters to control for a successful Van Leusen pyrrole synthesis?
Answer: To achieve optimal results in the Van Leusen reaction, consider the following:
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU.[1]
-
Solvent: Aprotic polar solvents such as DMSO, DMF, or THF are typically used to ensure the solubility of reactants and intermediates.[1]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[1]
Experimental Protocol: Van Leusen Pyrrole Synthesis
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend a strong base (e.g., NaH, 2.2 eq) in a dry aprotic solvent (e.g., THF).
-
Cool the suspension to 0°C and add a solution of the α,β-unsaturated ketone or aldehyde (1.0 eq) in dry THF.
-
Add a solution of TosMIC (1.1 eq) in dry THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Modern Methods for Regioselective Pyrrole Synthesis
Recent advances have introduced a variety of catalytic systems that offer excellent control over regioselectivity in pyrrole synthesis.
| Catalyst System | Substrates | Key Advantages | Typical Regioselectivity |
| Ruthenium-based | Ketones, amines, vicinal diols | High atom efficiency, broad substrate scope | Highly regioselective |
| Palladium/Norbornene | Electron-deficient pyrroles, alkyl halides | Direct C-H alkylation, good functional group tolerance | Excellent regioselectivity for C5-alkylation[1][10] |
| Rhodium(I) with small bite-angle diphosphine ligands | Aldehydes, propargylic amines | Atom-economical, high selectivity for linear hydroacylation adducts | High regioselectivity for the linear hydroacylation product |
| Silver-based (e.g., AgOTf) | Enaminones, carbene precursors | Distinct chemo- and regioselectivity | Highly regioselective[11] |
| Gold(I)-based | α-amino ketones, alkynes | High regioselectivity, wide functional group tolerance | High regioselectivity[12] |
This table summarizes some of the modern catalytic approaches to regioselective pyrrole synthesis, highlighting their versatility and the high degree of control they offer. These methods often provide access to substituted pyrroles that are difficult to obtain through classical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrole synthesis [organic-chemistry.org]
Avoiding impurities in the large-scale synthesis of 1-(2-Hydroxyethyl)pyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 1-(2-Hydroxyethyl)pyrrole, focusing on the avoidance of impurities.
Troubleshooting Guides
Issue 1: Low Yield in Paal-Knorr Synthesis from 2,5-Dimethoxytetrahydrofuran and Ethanolamine
Q1: My Paal-Knorr reaction is resulting in a low yield of this compound. What are the potential causes and how can I address them?
A1: Low yields in the Paal-Knorr synthesis of this compound can stem from several factors. A primary concern is the formation of side products, particularly furan derivatives, which can occur under strongly acidic conditions. Additionally, incomplete reaction or degradation of the product can contribute to reduced yields.
Troubleshooting Steps:
-
pH Control: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. It is crucial to maintain a neutral to weakly acidic environment. Consider using a mild acid catalyst or a buffer system.
-
Reaction Temperature and Time: While higher temperatures can accelerate the reaction, they may also lead to the degradation of the starting materials or the desired product. Careful optimization of the reaction temperature and time is recommended. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.
-
Purity of Starting Materials: Impurities in the 2,5-dimethoxytetrahydrofuran or ethanolamine can lead to unwanted side reactions. Ensure the use of high-purity starting materials. Specifically, ethanolamine can contain diethanolamine, which could lead to the formation of N,N-bis(2-hydroxyethyl)pyrrolidinium salts or other byproducts.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent. Ensure accurate measurement and stoichiometry of both 2,5-dimethoxytetrahydrofuran and ethanolamine. An excess of the amine is sometimes used to drive the reaction to completion.
Issue 2: Impurity Formation in N-Alkylation of Pyrrole with Ethylene Oxide
Q2: I am observing significant impurity peaks in the analysis of my this compound synthesized via N-alkylation of pyrrole with ethylene oxide. What are these impurities and how can I minimize them?
A2: The N-alkylation of pyrrole with ethylene oxide can lead to several impurities, primarily arising from side reactions of the highly reactive epoxide.
Common Impurities and Mitigation Strategies:
-
Poly(ethylene glycol) Ethers of this compound: Ethylene oxide can react with the hydroxyl group of the desired product to form oligomeric ethers.
-
Mitigation: Use a stoichiometric amount or a slight excess of pyrrole relative to ethylene oxide. Control the reaction temperature to minimize over-alkylation. The reaction should be carefully monitored, and the addition of ethylene oxide should be controlled to prevent its accumulation in the reaction mixture.
-
-
Di- and Triethanolamine: If the reaction is not carried out under strictly anhydrous conditions, ethylene oxide can react with water to form ethylene glycol, which can then react further with ethylene oxide or ethanolamine (if present as an impurity in the starting material) to form di- and triethanolamine.
-
Mitigation: Ensure the use of dry solvents and reagents. Perform the reaction under an inert atmosphere to prevent moisture ingress.
-
-
Unreacted Pyrrole: Incomplete reaction will leave unreacted pyrrole in the product mixture.
-
Mitigation: Optimize reaction conditions (temperature, pressure, catalyst) to drive the reaction to completion. Consider using a slight excess of ethylene oxide, but be mindful of the potential for over-alkylation.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes for the large-scale production of this compound?
A3: The two most prevalent methods for the large-scale synthesis of this compound are:
-
The Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran, with a primary amine, in this case, ethanolamine. This reaction is often catalyzed by a mild acid.[1][2]
-
N-Alkylation of Pyrrole: This route involves the direct alkylation of the pyrrole nitrogen with ethylene oxide. This reaction is typically carried out in the presence of a base.
Q4: What are the critical quality attributes to monitor for this compound?
A4: The critical quality attributes for this compound include:
-
Purity: The assay of the main compound should be high, typically >98%.
-
Impurities: The levels of specific and unspecified impurities should be within acceptable limits. Key potential impurities to monitor are outlined in the troubleshooting section.
-
Residual Solvents: The amount of any residual solvents from the synthesis and purification process should be below the limits defined by regulatory guidelines.
-
Water Content: The water content should be controlled, as it can affect the stability of the product.
Q5: What are the recommended analytical methods for purity assessment of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is effective for the analysis of non-volatile impurities and for determining the overall purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard for each impurity.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Potential Origin | Recommended Analytical Technique |
| Furan | Paal-Knorr Synthesis (side reaction) | GC-MS | |
| Diethanolamine | Impurity in ethanolamine starting material | GC-MS, HPLC | |
| Poly(ethylene glycol) ethers of this compound | N-Alkylation with ethylene oxide (side reaction) | HPLC-MS | |
| Unreacted Pyrrole | N-Alkylation with ethylene oxide (incomplete reaction) | GC-MS | |
| Unreacted 2,5-Dimethoxytetrahydrofuran | Paal-Knorr Synthesis (incomplete reaction) | GC-MS | |
| Unreacted Ethanolamine | Paal-Knorr Synthesis (incomplete reaction) | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and ethanolamine.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Ethanolamine
-
Glacial Acetic Acid (catalyst)
-
Toluene (solvent)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in toluene, add ethanolamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: N-Alkylation of Pyrrole with Ethylene Oxide
This protocol outlines a general procedure for the N-alkylation of pyrrole with ethylene oxide. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Pyrrole
-
Ethylene Oxide
-
Potassium Hydroxide (catalyst)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add powdered potassium hydroxide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 eq) through the stirred suspension. Alternatively, a pre-weighed amount of liquefied ethylene oxide can be added cautiously.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Mandatory Visualization
Caption: Experimental workflow for the Paal-Knorr synthesis of this compound.
Caption: Impurity formation pathway in the Paal-Knorr synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 1-(2-Hydroxyethyl)pyrrole by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 1-(2-Hydroxyethyl)pyrrole. The content is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Introduction and Synthesis Context
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through methods like the Paal-Knorr synthesis, can result in various process-related impurities.[1][2] Accurate purity determination is therefore crucial for quality control, ensuring the reliability of experimental data, and meeting regulatory standards in drug development.
A plausible synthesis route for this compound is the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with ethanolamine.[3] Potential impurities arising from this synthesis could include:
-
Unreacted Starting Materials: Ethanolamine and 2,5-dimethoxytetrahydrofuran.
-
By-products: Furan derivatives from the self-condensation of the dicarbonyl precursor.[4]
-
Solvent and Reagent-related Impurities: Residual solvents or impurities from the starting materials.
A robust analytical method must be capable of separating and quantifying the this compound main component from these potential impurities. This guide focuses on comparing the two most common chromatographic techniques for this purpose: HPLC and GC-MS.
Analytical Workflow
The general workflow for the purity analysis of synthesized this compound involves sample preparation followed by chromatographic separation and detection. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for structural elucidation of impurities versus routine quality control.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These serve as starting points and may require optimization based on the specific impurity profile of the synthesized batch.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it well-suited for many pyrrole derivatives.[4][5] A reversed-phase method is generally preferred.
| Parameter | Recommended Conditions |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm (or DAD for peak purity analysis) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve approximately 1 mg/mL of the synthesized product in the initial mobile phase composition (90:10 Water:Acetonitrile). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both high-resolution separation and structural identification of impurities.[6]
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF) |
| Column | Capillary column such as a TG-WAXMS B or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Hold at 80 °C for 2 min, ramp at 15 °C/min to 240 °C, hold for 10 min. |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve approximately 1 mg/mL of the synthesized product in Methanol or Dichloromethane. |
Comparison of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS depends on the specific analytical goals. HPLC is often used for routine purity checks and quantification, while GC-MS excels at identifying unknown volatile impurities.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data that might be obtained from the analysis of a synthesized batch of this compound.
| Parameter | HPLC-UV | GC-MS (TIC) |
| Purity of Main Component (% Area) | 98.5% | 98.2% |
| Number of Detected Impurities | 4 | 6 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Key Impurity 1 (Unreacted Amine) | 0.5% | 0.6% |
| Key Impurity 2 (By-product) | 0.8% | 0.9% |
| Other Minor Impurities | 0.2% | 0.3% |
Performance Comparison
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. Suitable for this compound.[5] | Best for volatile and thermally stable compounds. Derivatization may be needed for polar compounds to improve volatility, though this compound may be amenable to direct analysis. |
| Separation Efficiency | Very good. A wide range of column chemistries and mobile phases allows for high selectivity. | Excellent. High-resolution capillary columns provide superior separation of complex mixtures.[7] |
| Detection & Identification | UV detection provides quantitative data but limited structural information. DAD can indicate peak purity. | Mass spectrometry provides detailed structural information, enabling the identification of unknown impurities by fragmentation patterns and library matching.[6] |
| Quantification | Highly accurate and precise with external standards. Area percent is commonly used for purity assessment. | Good for quantification, especially with an internal standard. Total Ion Chromatogram (TIC) area percent can be used for purity estimation. |
| Sample Throughput | Moderate. Run times are typically 20-40 minutes. | Moderate to high. Run times can be similar to HPLC, but automation is straightforward. |
| Advantages | - Wide applicability- Non-destructive- Robust and reproducible | - High sensitivity- Excellent for impurity identification- Established libraries for spectral matching |
| Disadvantages | - Lower resolution than capillary GC- Limited structural information from UV detection | - Requires analyte volatility and thermal stability- Potential for sample degradation at high temperatures- Complex instrumentation |
Alternative and Complementary Techniques
While HPLC and GC-MS are primary methods, other techniques can provide valuable information:
-
Quantitative NMR (qNMR): A powerful primary method for determining purity without the need for a reference standard of the analyte. It provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.[4]
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique for monitoring reaction progress and qualitatively assessing the presence of impurities.[8]
-
LC-MS: Combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for identifying non-volatile or thermally labile impurities.[9]
Conclusion
For the routine purity assessment of synthesized this compound, a well-developed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent quantification and separation of the main component from potential starting materials and by-products.
GC-MS serves as a powerful complementary technique, particularly for the definitive identification of unknown volatile impurities, due to its high sensitivity and the structural information provided by the mass spectrometer. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the workhorse for quality control and GC-MS being invaluable for impurity profiling and troubleshooting.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the reactivity of 1-(2-Hydroxyethyl)pyrrole with other pyrrole derivatives
A Comparative Guide to the Reactivity of 1-(2-Hydroxyethyl)pyrrole and Other Pyrrole Derivatives
This guide provides a detailed comparison of the chemical reactivity of this compound with other key pyrrole derivatives. The analysis is targeted at researchers, scientists, and professionals in drug development, offering objective comparisons supported by established chemical principles and experimental data.
Introduction to Pyrrole Reactivity
Pyrrole is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene.[1][2][3][4] Its reactivity stems from the nitrogen atom's lone pair of electrons, which participate in the π-electron system of the ring, creating an electron-rich aromatic system.[1][5][6] This increased electron density makes the pyrrole ring highly susceptible to electrophilic aromatic substitution.
Electrophilic attack preferentially occurs at the C2 or C5 positions (the α-positions) because the resulting carbocation intermediate is stabilized by resonance to a greater degree than the intermediate formed from attack at the C3 or C4 positions (the β-positions).[6][7][8] The stability of this intermediate is a key factor governing the regioselectivity of these reactions.[6][8]
The Influence of N-Substitution on Pyrrole Reactivity
The substituent on the nitrogen atom plays a crucial role in modulating the reactivity of the pyrrole ring. The electronic nature of this substituent can either enhance or diminish the ring's nucleophilicity.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl groups, increase the ring's nucleophilicity, making it even more reactive towards electrophiles than unsubstituted pyrrole.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density, such as acyl or sulfonyl groups, decrease the ring's nucleophilicity.[5][9] This deactivation makes the pyrrole less reactive and can sometimes alter the regioselectivity of electrophilic attack.[9]
The 1-(2-hydroxyethyl) group on this compound is primarily considered an N-alkyl substituent. The ethyl chain is weakly electron-donating, thus activating the pyrrole ring for electrophilic substitution. The terminal hydroxyl group is sufficiently removed from the ring so as not to exert a significant direct electronic effect, but it can influence solubility and may participate in side reactions under certain conditions.
The following diagram illustrates the general mechanism of electrophilic substitution on the pyrrole ring, highlighting the preferential attack at the C2 position.
Caption: Electrophilic attack at C2 of pyrrole is favored due to a more stabilized cationic intermediate.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to other representative pyrrole derivatives in common electrophilic substitution reactions.
| Derivative | N-Substituent | Electronic Effect | Expected Relative Reactivity (towards Electrophiles) |
| Pyrrole | -H | Neutral (Baseline) | High |
| This compound | -CH₂CH₂OH | Weakly Electron-Donating | Very High |
| N-Methylpyrrole | -CH₃ | Weakly Electron-Donating | Very High |
| N-Phenylpyrrole | -C₆H₅ | Weakly Electron-Withdrawing (Inductive) | Moderate |
| N-Acetylpyrrole | -COCH₃ | Strongly Electron-Withdrawing | Low |
| N-Phenylsulfonylpyrrole | -SO₂C₆H₅ | Strongly Electron-Withdrawing | Very Low |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an activated aromatic ring using a Vilsmeier reagent (typically generated from POCl₃ and DMF).[10][11][12] It is a hallmark reaction for electron-rich heterocycles.
-
This compound and N-Alkylpyrroles: These compounds are highly activated and readily undergo formylation, almost exclusively at the C2 position, under mild conditions.[10]
-
N-Phenylpyrrole: Reactivity is reduced compared to N-alkylated pyrroles, requiring slightly more forcing conditions.
-
N-Acetyl/N-Phenylsulfonylpyrrole: These derivatives are strongly deactivated and generally do not react under standard Vilsmeier-Haack conditions.
| Substrate | Typical Conditions | Product | Typical Yield |
| N-Methylpyrrole | POCl₃, DMF, 0°C to RT | 2-Formyl-1-methylpyrrole | > 90% |
| N-Phenylpyrrole | POCl₃, DMF, heat | 2-Formyl-1-phenylpyrrole | Moderate |
| N-Acetylpyrrole | POCl₃, DMF, heat | No reaction or decomposition | 0% |
Mannich Reaction
The Mannich reaction is an aminoalkylation that introduces a dialkylaminomethyl group onto the pyrrole ring, typically at the C2 position.[13][14][15] The reaction involves an electrophile generated from formaldehyde and a secondary amine.
-
This compound and N-Alkylpyrroles: As with formylation, these activated pyrroles are excellent substrates for the Mannich reaction, providing the 2-substituted product in high yield.[15]
-
Unsubstituted Pyrrole: Also reacts readily, though polymerization can be a competing side reaction if conditions are not carefully controlled.
-
Deactivated Pyrroles: Electron-withdrawing groups on the nitrogen hinder the reaction significantly.
| Substrate | Reagents | Product |
| Pyrrole | HCHO, (CH₃)₂NH, CH₃COOH | 2-[(Dimethylamino)methyl]pyrrole |
| This compound | HCHO, (CH₃)₂NH, CH₃COOH | 1-(2-Hydroxyethyl)-2-[(dimethylamino)methyl]pyrrole |
The following diagram outlines the logical relationship between the N-substituent and the resulting reactivity of the pyrrole ring.
Caption: Relationship between N-substituent electronic effects and pyrrole reactivity.
Experimental Protocols
Detailed methodologies for key reactions are provided below. Standard laboratory safety procedures should always be followed.
General Procedure for Vilsmeier-Haack Formylation of an N-Alkylpyrrole
This protocol is representative for highly reactive substrates like this compound.
Caption: Workflow for the formylation of an activated pyrrole derivative.
Protocol Details:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Reaction: Dissolve the N-substituted pyrrole (1 eq.) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 10°C.
-
Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium hydroxide until the pH is basic. This step hydrolyzes the intermediate iminium salt to the aldehyde. The mixture may be gently heated (e.g., to 60°C) to ensure complete hydrolysis.
-
Extraction and Purification: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica gel column chromatography or distillation.
General Procedure for Mannich Reaction of an N-Alkylpyrrole
-
Reagent Mixture: In a round-bottom flask, combine an aqueous solution of dimethylamine (40%, 1.2 eq.) and aqueous formaldehyde (37%, 1.2 eq.). Cool the mixture in an ice bath and add acetic acid (1.2 eq.) dropwise.
-
Reaction: Add the N-substituted pyrrole (1 eq.) to the prepared reagent mixture.
-
Incubation: Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction's progress by TLC.
-
Work-up: Make the reaction mixture basic by adding an aqueous solution of NaOH.
-
Extraction and Purification: Extract the product with diethyl ether or another suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to yield the crude Mannich base, which can be further purified if necessary.
Conclusion
The reactivity of the pyrrole ring is highly dependent on the nature of the substituent at the nitrogen position. This compound, bearing a weakly electron-donating alkyl-type group, is a highly activated system. Its reactivity in canonical electrophilic substitution reactions like the Vilsmeier-Haack formylation and the Mannich reaction is expected to be comparable to that of other N-alkylpyrroles such as N-methylpyrrole. This is in stark contrast to pyrroles bearing electron-withdrawing groups (e.g., N-acetylpyrrole), which are significantly deactivated. This understanding is critical for designing synthetic pathways involving functionalized pyrroles for applications in materials science and medicinal chemistry.
References
- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 5. biosynce.com [biosynce.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Mannich reaction of pyrrole [quimicaorganica.org]
- 15. chemtube3d.com [chemtube3d.com]
Unveiling the Structure of 1-(2-Hydroxyethyl)pyrrole: A Comparative Guide to Spectroscopic Validation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any study. This guide provides a detailed comparison of the validation of 1-(2-Hydroxyethyl)pyrrole's structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by predictive data and comparisons with alternative analytical methods.
The structural elucidation of novel or synthesized compounds is paramount in chemical and pharmaceutical research. Among the array of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed carbon-hydrogen framework of a molecule. This guide focuses on the application of ¹H and ¹³C NMR in confirming the structure of this compound, a heterocyclic compound with potential applications in various fields.
Predicted NMR Spectroscopic Data for this compound
Due to the limited availability of published experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy, including the known chemical shifts of the pyrrole ring and the influence of the N-(2-hydroxyethyl) substituent. The substituent is expected to have a modest electron-withdrawing effect on the pyrrole ring, leading to a slight downfield shift of the ring protons and carbons compared to unsubstituted pyrrole.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-5 (α-protons of pyrrole) | ~6.7 | Triplet | ~2.2 |
| H-3, H-4 (β-protons of pyrrole) | ~6.1 | Triplet | ~2.2 |
| N-CH₂ | ~4.0 | Triplet | ~5.5 |
| CH₂-OH | ~3.7 | Triplet | ~5.5 |
| OH | Variable | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 (α-carbons of pyrrole) | ~121 |
| C-3, C-4 (β-carbons of pyrrole) | ~108 |
| N-CH₂ | ~52 |
| CH₂-OH | ~62 |
Comparison with Alternative Analytical Methods
While NMR provides comprehensive structural detail, other spectroscopic methods offer complementary information for the validation of this compound.
Table 3: Comparison of Analytical Methods for Structural Validation
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Vibrational transitions of molecular bonds | Presence of functional groups (e.g., O-H, C-H, C=C). | Fast, simple, good for identifying functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide direct information on the connectivity of atoms. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions between molecular orbitals | Information about conjugated systems. | High sensitivity, quantitative analysis. | Limited structural information, only applicable to chromophoric compounds. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0-150 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of NMR spectroscopy.
Caption: Workflow for the structural validation of this compound.
A Comparative Analysis of Polymers from Hydroxyethyl Monomers for Biomedical Applications
A deep dive into the synthesis, properties, and performance of polymers derived from 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxyethyl acrylate (HEA), providing researchers and drug development professionals with critical data for material selection.
In the realm of biomedical materials, polymers synthesized from hydroxyethyl monomers have carved out a significant niche due to their inherent hydrophilicity, biocompatibility, and tunable properties.[1][2] Among these, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA) are two of the most extensively studied polymers.[3][4] This guide offers a comparative study of these two polymers, presenting key experimental data, detailed methodologies, and visual workflows to aid in the selection and development of advanced polymeric materials for applications ranging from drug delivery to tissue engineering.[2][5]
The primary difference between HEMA and HEA lies in the presence of a methyl group on the alpha-carbon of the methacrylate monomer, which is absent in the acrylate counterpart. This seemingly minor structural variation significantly influences the polymer's chain flexibility, steric hindrance, and ultimately, its macroscopic properties.
Performance Comparison: PHEMA vs. PHEA
The choice between PHEMA and PHEA often depends on the specific requirements of the intended application, such as desired mechanical strength, swelling behavior, and thermal stability. The following tables summarize the key quantitative data for these two polymers based on available literature.
| Property | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(2-hydroxyethyl acrylate) (PHEA) | Key Differences & Implications |
| Glass Transition Temperature (Tg) | 95 °C to 119 °C[6][7] | -15 °C[4] | The higher Tg of PHEMA, attributed to the stiffening effect of the α-methyl group, results in a more rigid material at room temperature compared to the softer and more flexible PHEA.[4] |
| Mechanical Properties (Tensile Strength) | ~0.32 MPa (fully hydrated)[8] | Data not readily available in a directly comparable format, but generally considered to be more flexible and less rigid than PHEMA. | PHEMA's rigidity makes it suitable for applications requiring structural integrity, like contact lenses and orbital implants.[6][9] PHEA's flexibility is advantageous for applications like soft tissue substitutes and burn dressings.[5] |
| Swelling Behavior (Equilibrium Water Content) | ~40% to 80% (depending on crosslinking)[1] | Generally exhibits high water uptake, but specific quantitative comparisons are formulation-dependent.[5][10] | Both are hydrophilic, but the degree of swelling can be tailored by adjusting the crosslinker concentration. The swelling behavior is critical for drug delivery applications, influencing release kinetics.[9][11] |
| Biocompatibility | Excellent, widely used in biomedical devices.[12] | Generally considered biocompatible and used in biomedical applications.[5][10] | Both polymers exhibit low toxicity and minimal immunological response, making them suitable for in-vivo applications.[2][13] |
Table 1: Comparison of Key Physical and Mechanical Properties.
| Property | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(2-hydroxyethyl acrylate) (PHEA) |
| Thermal Decomposition Temperature | Stable up to ~330 °C[7] | Thermally stable, with decomposition behavior influenced by the polymerization method.[14] |
| Refractive Index (hydrated) | ~1.43 | ~1.46 |
Table 2: Comparison of Thermal and Optical Properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis and characterization of PHEMA and PHEA.
Synthesis by Free-Radical Polymerization
This is a common and versatile method for synthesizing both PHEMA and PHEA.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA) or 2-Hydroxyethyl acrylate (HEA) monomer
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS))[6][15]
-
Crosslinking agent (e.g., Ethylene glycol dimethacrylate (EGDMA) or Diethylene glycol dimethacrylate (DEGDMA))[1][16]
-
Solvent (e.g., water, methanol, or dimethylformamide (DMF))[4][17]
Procedure:
-
The monomer (HEMA or HEA), crosslinking agent, and solvent are mixed in a reaction vessel.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The initiator is added to the mixture.
-
The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set period, with constant stirring.[6][16]
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., ethanol or methanol) and dried under vacuum.
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization by observing the disappearance of the C=C double bond peak from the monomer and the appearance of characteristic polymer peaks.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.[17]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[1][4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[4][7]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the polymer hydrogels.[1][16]
-
Swelling Studies: To determine the equilibrium water content (EWC) by measuring the weight of the polymer before and after immersion in water until equilibrium is reached.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polymers from hydroxyethyl monomers.
Caption: General workflow for synthesis and characterization.
Signaling Pathways and Logical Relationships
The properties of the final polymer are directly influenced by the initial monomer structure and the polymerization conditions. This relationship can be visualized as follows:
Caption: Monomer structure dictates polymer properties and applications.
References
- 1. abmproceedings.com.br [abmproceedings.com.br]
- 2. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 6. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. "Facile Synthesis of Poly(Hydroxyethyl acrylate) by Frontal Free-Radica" by Su Chen, Ting Hu et al. [aquila.usm.edu]
- 15. Polyhydroxyethylmethacrylate - Wikipedia [en.wikipedia.org]
- 16. iiste.org [iiste.org]
- 17. dergipark.org.tr [dergipark.org.tr]
Performance Evaluation of 1-(2-Hydroxyethyl)pyrrole-Based Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 1-(2-hydroxyethyl)pyrrole-based coatings with common alternatives, namely epoxy and polyurethane coatings. The evaluation focuses on key performance indicators crucial for various applications, including corrosion resistance, adhesion, and biocompatibility. Due to the limited availability of direct quantitative data for poly(this compound) coatings in publicly accessible literature, this guide utilizes data from studies on unsubstituted polypyrrole as a baseline for comparison, while also inferring the potential effects of the hydroxyethyl functionalization. It is critical to note that direct experimental validation is necessary for definitive performance assessment.
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative performance data for polypyrrole-based coatings alongside typical values for epoxy and polyurethane coatings.
Table 1: Corrosion Resistance Properties
| Performance Metric | Poly(this compound) (Inferred/PPy Data) | Epoxy Coatings | Polyurethane Coatings | Test Method |
| Corrosion Potential (Ecorr) | More noble than bare steel | Generally more noble than substrate | Variable, often used as a topcoat | Potentiodynamic Polarization |
| Corrosion Current Density (Icorr) | Significantly lower than bare steel | Low (e.g., 5.40 x 10⁻⁷ A·cm²)[1] | Lower than substrate | Potentiodynamic Polarization |
| Protection Efficiency (%) | > 90%[2] | High, can exceed 99%[3] | High, especially in combination with primers | Potentiodynamic Polarization |
| Impedance Modulus at Low Frequency ( | Z | at 0.01 Hz) | High (e.g., > 10⁷ Ω·cm²) | Very high (e.g., 1.13 x 10⁸ Ω·cm²)[1] |
Note: Data for poly(this compound) is largely based on studies of unsubstituted polypyrrole (PPy). The presence of the hydrophilic hydroxyethyl group may influence these properties and requires specific experimental verification.
Table 2: Adhesion Strength
| Performance Metric | Poly(this compound) (Inferred/PPy Data) | Epoxy Coatings | Polyurethane Coatings | Test Method |
| Pull-off Adhesion Strength (MPa) | Good, enhanced by functional groups | 3.88 MPa (on aluminum) | 3.12 - 5.21 MPa (on aluminum/steel)[4] | ASTM D4541 |
Note: The hydroxyl group in this compound is expected to promote adhesion to various substrates through hydrogen bonding, potentially leading to high adhesion strength.
Table 3: Biocompatibility (In Vitro Cytotoxicity)
| Performance Metric | Poly(this compound) (Inferred/PPy & pHEMA Data) | Medical Grade Epoxy | Medical Grade Polyurethane | Test Method |
| Cell Viability (%) | High (>85-90%)[5][6] | High, meets ISO 10993-5 standards[7][8] | High, meets ISO 10993-5 standards | ISO 10993-5 (e.g., MTT Assay) |
| Cytotoxicity Rating | Generally non-cytotoxic | Non-cytotoxic | Non-cytotoxic | ISO 10993-5 |
Note: Polypyrrole and polymers containing hydroxyethyl groups, such as poly(2-hydroxyethyl methacrylate) (pHEMA), have demonstrated good biocompatibility.[5][6] It is anticipated that coatings based on this compound would also exhibit favorable biocompatibility, though this requires direct testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Corrosion Resistance: Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of the coated substrate, which indicate its susceptibility to corrosion.
Protocol:
-
Sample Preparation: The coating is applied to a standardized metal substrate (e.g., mild steel) of a defined surface area. An electrical connection is made to the substrate.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[9][10]
-
Electrolyte: The cell is filled with a corrosive medium, typically a 3.5% NaCl solution, to simulate a saline environment.[10]
-
Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored with respect to the reference electrode for a period (e.g., 1-2 hours) until a stable potential is reached.[11]
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).[9][11]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion potential (Ecorr) is the potential at which the net current is zero. The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the curve to Ecorr.
Adhesion Strength: Pull-off Test (ASTM D4541)
Objective: To measure the tensile force required to detach the coating from the substrate, providing a quantitative measure of adhesion strength.
Protocol:
-
Surface Preparation: The coated surface is cleaned and lightly abraded if necessary to ensure proper bonding of the test dolly.
-
Dolly Application: A loading fixture (dolly) of a specific diameter is adhered to the coated surface using a suitable adhesive (e.g., an epoxy-based adhesive).[8][12]
-
Curing: The adhesive is allowed to cure completely according to the manufacturer's instructions.
-
Scoring: The coating around the dolly is scored down to the substrate to isolate the test area.
-
Testing Apparatus: A portable pull-off adhesion tester is attached to the dolly.[12][13]
-
Pulling Force Application: A tensile force is applied perpendicular to the surface at a specified rate until the dolly is detached.[8]
-
Data Recording: The force at which detachment occurs is recorded. The adhesion strength is calculated by dividing the pull-off force by the surface area of the dolly. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted.
Biocompatibility: In Vitro Cytotoxicity (ISO 10993-5)
Objective: To assess the potential of a material to cause cell death or inhibit cell growth.
Protocol:
-
Material Extraction: The coating material is incubated in a cell culture medium for a specified period (e.g., 24 hours at 37°C) to create an extract.[7] This simulates the leaching of substances from the material.
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate until a near-confluent monolayer is formed.[7]
-
Exposure: The culture medium in the wells is replaced with the material extract. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 24-72 hours).
-
Viability Assay (e.g., MTT Assay):
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of each well is measured using a spectrophotometer at a specific wavelength. The cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[14]
Mandatory Visualizations
Caption: Workflow for Potentiodynamic Polarization Corrosion Test.
Caption: Workflow for ASTM D4541 Pull-off Adhesion Test.
Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Test.
References
- 1. epotek.com [epotek.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reduced Cell Attachment to Poly(2-hydroxyethyl methacrylate)-Coated Ventricular Catheters in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility of plasma enhanced chemical vapor deposited poly(2-hydroxyethyl methacrylate) films for biomimetic replication of the intestinal basement membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. What is Biocompatible Epoxy? A Professional's Guide - [incurelab.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. Two-Part Epoxy Resin Systems for Medical Devices – INCURE – BlazeAsia [blazeasia.com]
- 14. meridianadhesives.com [meridianadhesives.com]
Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone technique for the structural elucidation of synthesized compounds. This guide provides a detailed comparison of mass spectrometry-based methods for the confirmation of pyrrole structures, a prevalent scaffold in pharmaceuticals and natural products. We present a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, supported by experimental data and detailed protocols, to aid in method selection and data interpretation.
Introduction to Mass Spectrometry for Pyrrole Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] For the analysis of pyrrole derivatives, the choice of ionization method is critical as it dictates the extent of fragmentation and the type of structural information obtained.[1] Hard ionization techniques, such as Electron Ionization (EI), bombard the analyte with high-energy electrons, leading to extensive fragmentation that provides a detailed "fingerprint" of the molecule.[1] In contrast, soft ionization methods like Electrospray Ionization (ESI) gently transfer the analyte into the gas phase with minimal fragmentation, which is ideal for determining the molecular weight of the parent compound.[1] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for more detailed structural insights.[1]
Comparison of Ionization Techniques for Pyrrole Analysis
The selection of an appropriate ionization technique depends on the volatility, thermal stability, and polarity of the pyrrole derivative being analyzed.
Electron Ionization (EI): This technique is well-suited for volatile and thermally stable pyrroles and is often coupled with Gas Chromatography (GC-MS).[1] EI is a hard ionization method that results in extensive and reproducible fragmentation patterns, which are invaluable for structural elucidation and for matching against spectral libraries.[1]
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for less volatile, thermally labile, and more polar pyrrole derivatives.[1] It is highly compatible with Liquid Chromatography (LC-MS) and typically produces protonated molecules ([M+H]+) with minimal fragmentation.[1] To obtain detailed structural information, ESI is often coupled with tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[1][2]
Quantitative Data Comparison
The following tables summarize the mass spectral data for representative pyrrole derivatives, showcasing the prominent fragment ions and their relative intensities under different ionization conditions.
Table 1: Electron Ionization (EI) Mass Spectral Data of N-Methylpyrrole
| m/z | Relative Intensity (%) | Proposed Fragment |
| 81 | 100.0 | [M]•+ (Molecular Ion) |
| 80 | 85.0 | [M-H]•+ |
| 54 | 30.0 | [M-HCN]•+ |
| 53 | 25.0 | [C4H5]+ |
| 39 | 20.0 | [C3H3]+ |
| 28 | 40.0 | [CH2N]+ or [C2H4]•+ |
Data sourced from NIST WebBook.[3]
Table 2: Electron Ionization (EI) Mass Spectral Data of 2,5-Dimethylpyrrole
| m/z | Relative Intensity (%) | Proposed Fragment |
| 95 | 100.0 | [M]•+ (Molecular Ion) |
| 94 | 55.0 | [M-H]+ |
| 80 | 45.0 | [M-CH3]+ |
| 67 | 20.0 | [M-C2H4]•+ |
| 53 | 30.0 | [C4H5]+ |
| 42 | 25.0 | [C3H6]•+ |
Data sourced from NIST WebBook.[1]
Table 3: ESI-MS/MS Data of Protonated 2-Acetylpyrrole ([M+H]+)
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 110.1 | 92.1 | 100.0 | H2O |
| 110.1 | 82.1 | 65.0 | CO |
| 110.1 | 68.1 | 40.0 | C2H2O |
| 110.1 | 43.1 | 80.0 | C4H5N |
Data interpreted from similar compounds and fragmentation principles. The fragmentation of 2-substituted pyrrole derivatives under ESI is highly influenced by the side-chain.[4][5]
Fragmentation Pathways and Mechanisms
The fragmentation of pyrrole derivatives in a mass spectrometer provides valuable structural information. The observed patterns are highly dependent on the ionization technique and the nature and position of substituents on the pyrrole ring.[1]
Electron Ionization (EI) Fragmentation
Under EI, pyrroles typically exhibit a stable molecular ion peak. Common fragmentation pathways include:
-
Loss of a Hydrogen Radical: Formation of a stable ([M-H]+) ion.
-
Loss of Substituents: Cleavage of alkyl or other groups from the pyrrole ring. For N-alkylpyrroles, the loss of the alkyl group is a frequent fragmentation pathway.[1]
-
Ring Cleavage: The pyrrole ring itself can fragment, leading to characteristic ions.[1]
-
Loss of HCN or C2H2: Common neutral losses from the pyrrole ring.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule ([M+H]+) is subjected to collision-induced dissociation. The fragmentation is influenced by the site of protonation and the nature of the substituents.[4][5] For 2-substituted pyrroles, the side chain directs the fragmentation.[4][5]
-
Loss of Small Neutral Molecules: Common losses include water (H₂O), ammonia (NH₃), and carbon monoxide (CO), especially from functional groups on the substituents.[4]
-
Side-Chain Fragmentation: The bonds within the substituent are often the most labile and fragment first.
-
Loss of the Entire Side-Chain: Cleavage of the bond connecting the substituent to the pyrrole ring.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis of pyrrole derivatives.
GC-MS Protocol for Volatile Pyrroles
This protocol is suitable for the analysis of volatile and thermally stable pyrroles, such as N-methylpyrrole and 2,5-dimethylpyrrole.
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter before injection.
2. GC-MS Parameters:
-
Instrument: Agilent 7890A GC with 5975C MS or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
LC-MS/MS Protocol for Non-Volatile or Polar Pyrroles
This protocol is ideal for the analysis of less volatile, thermally labile, or polar pyrrole derivatives, such as pyrrole carboxylic acids or larger, functionalized pyrroles.[6][7][8]
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[8]
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation may be necessary.
2. LC-MS/MS Parameters:
-
Instrument: Shimadzu Nexera X3 UHPLC with LCMS-8060 triple quadrupole mass spectrometer or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., Shim-pack GIST C18-HP, 2.1 mm × 100 mm, 3 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1.5 min: 1% B
-
1.5-3.0 min: 1% to 15% B
-
3.0-5.0 min: 15% to 30% B
-
(Adjust gradient as needed for optimal separation)
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
IonSpray Voltage: 4500 V.
-
Source Temperature: 400 °C.
-
Data Acquisition: Product Ion Scan for structural elucidation or Multiple Reaction Monitoring (MRM) for targeted quantification.
Conclusion
The choice between EI and ESI for the mass spectrometric analysis of pyrroles depends on the specific characteristics of the molecule of interest. EI-MS provides rich, fingerprint-like fragmentation patterns for volatile and stable pyrroles, aiding in detailed structural confirmation. ESI-MS is the preferred method for less volatile and more polar pyrroles, providing clear molecular weight information, with MS/MS offering controlled fragmentation for structural elucidation. The provided protocols and comparative data serve as a guide for researchers to select the most appropriate method and to effectively interpret the resulting mass spectra for the unambiguous confirmation of pyrrole structures.
References
- 1. benchchem.com [benchchem.com]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. 2-Acetyl-1-pyrroline [webbook.nist.gov]
- 7. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to N-(2-Hydroxyethyl)maleimide and Other Crosslinking Agents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinking agent is a critical step in the development of bioconjugates, influencing the stability, homogeneity, and ultimate efficacy of the final product. N-(2-Hydroxyethyl)maleimide (HEM) is a thiol-reactive crosslinker frequently employed for its ability to form stable covalent bonds with cysteine residues in proteins and peptides. This guide provides an objective comparison of HEM with other common crosslinking agents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Overview of Crosslinking Chemistries
Crosslinking agents are broadly categorized by their reactive functional groups. Maleimides, including HEM, are highly specific for thiol groups (sulfhydryls) found in cysteine residues. Other common classes include N-hydroxysuccinimide (NHS) esters, which react with primary amines (lysine residues and N-termini), and carbodiimides (like EDC), which facilitate the formation of amide bonds between carboxyl groups and primary amines.
The choice of crosslinker depends on several factors, including the available functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions required.
Quantitative Comparison of Crosslinker Performance
The efficacy of a crosslinking agent can be evaluated based on its reaction kinetics, the stability of the resulting conjugate, and its specificity. The following tables summarize key performance metrics for different classes of crosslinkers.
Table 1: Reaction Kinetics of Common Thiol-Reactive Crosslinkers
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Key Considerations |
| Maleimide | ~10² - 10⁴[1][2] | 6.5 - 7.5[1][3] | Highly reactive and specific for thiols within this pH range. At pH > 7.5, reactivity with amines increases.[3] |
| Iodoacetamide | ~10¹ - 10²[1] | 8.0 - 8.5[1] | Can react with other nucleophiles, such as histidines. |
| Bromoacetamide | Generally more reactive than iodoacetamides[1] | 8.0 - 8.5[1] | Similar to iodoacetamides with potentially higher reactivity. |
| Vinyl Sulfone | ~10¹ - 10²[1] | ~8.0 - 9.0[1] | Slower reaction kinetics compared to maleimides. |
| Pyridyldithiol | 0.1 - 10[1] | 7.0 - 8.0[1] | Forms a cleavable disulfide bond. |
Table 2: Stability of Covalent Linkages Formed with Various Crosslinkers
| Linkage Type | Formed by | Bond Type | Stability Characteristics |
| Thioether | Maleimide, Haloacetyl, Vinyl Sulfone | -S- | Generally stable and non-reversible. However, the thiosuccinimide ring from the maleimide reaction can undergo a retro-Michael reaction, especially in the presence of other thiols.[4][5] |
| Hydrolyzed Thiosuccinimide | Hydrolyzed Maleimide Conjugate | -S- (with ring-opened succinimide) | Highly stable; resistant to the retro-Michael reaction. Half-lives can exceed two years.[4][6] |
| Thiazine | Maleimide conjugated to N-terminal cysteine | Rearranged ring structure | Significantly more stable than the standard thioether linkage and over 20 times less susceptible to glutathione adduct formation.[6] |
| Disulfide | Pyridyldithiol | -S-S- | Cleavable by reducing agents like DTT, TCEP, and endogenous glutathione.[1] |
| Amide | NHS Ester, Carbodiimide (EDC) | -CO-NH- | Highly stable under physiological conditions. |
In-Depth Comparison: N-(2-Hydroxyethyl)maleimide vs. Other Maleimides
The N-substituent of a maleimide influences its properties. HEM, with its hydroxyethyl group, is an N-alkyl substituted maleimide.
N-Alkyl vs. N-Aryl Maleimides:
-
Reactivity: N-aryl maleimides generally exhibit faster reaction rates with thiols and faster hydrolysis rates of the unconjugated maleimide compared to N-alkyl maleimides.[7]
-
Conjugate Stability: The conjugates of N-aryl maleimides have been shown to be substantially more stable than those of N-alkyl maleimides, with significantly less deconjugation observed in the presence of thiols or in serum.[7] The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[8][9]
Self-Hydrolyzing Maleimides:
To address the stability concerns of traditional maleimide linkers, "self-hydrolyzing" maleimides have been developed. These molecules are engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring after conjugation, leading to a highly stable, ring-opened product.[7] For example, a drug-linker incorporating diaminopropionic acid adjacent to the maleimide showed a hydrolysis half-life of about 2-2.6 hours, whereas a standard maleimidocaproyl linker showed no hydrolysis after 24 hours.[7]
Visualizing the Chemistry and Workflow
To further clarify the processes involved in bioconjugation with maleimide-based crosslinkers, the following diagrams illustrate the key chemical reaction and a general experimental workflow.
Caption: Thiol-Maleimide Reaction and Stability Pathways.
Caption: Experimental Workflow for Protein Conjugation.
Experimental Protocols
The following are detailed methodologies for key experiments involving maleimide crosslinkers.
Protocol 1: General Protein Conjugation with N-(2-Hydroxyethyl)maleimide
Materials:
-
Protein to be labeled (containing free cysteine residues)
-
N-(2-Hydroxyethyl)maleimide (HEM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous DMSO or DMF
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10]
-
Disulfide Bond Reduction (Optional): If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[10]
-
HEM Solution Preparation: Immediately before use, prepare a 10 mM stock solution of HEM in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the HEM stock solution to the protein solution while gently stirring. Protect the reaction mixture from light.[10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10]
-
Purification: Remove excess, unreacted HEM by gel filtration, dialysis, or using a spin desalting column equilibrated with a suitable storage buffer.[11]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry (if the payload has a distinct absorbance) or mass spectrometry. Analyze the conjugate by SDS-PAGE to confirm conjugation.
Protocol 2: Assessing the Stability of Maleimide-Thiol Conjugates
Materials:
-
Purified bioconjugate
-
Stability Buffer: PBS, pH 7.4, containing a relevant concentration of a competing thiol (e.g., 5 mM glutathione)
-
Human or mouse plasma (for in vivo stability simulation)
-
Analytical HPLC system with a suitable column (e.g., reverse-phase C18)
-
Mass spectrometer (optional, for product identification)
Procedure:
-
Incubation: Dilute the purified bioconjugate to a known concentration in the stability buffer or plasma. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction by adding an equal volume of a suitable stop solution (e.g., acetonitrile with 0.1% trifluoroacetic acid) to precipitate proteins and stop further degradation. Centrifuge to pellet the precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact conjugate from the released payload and other degradation products.
-
Quantification: Quantify the peak areas corresponding to the intact conjugate and the released components at each time point.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate under the tested conditions.
Conclusion
N-(2-Hydroxyethyl)maleimide is an effective and widely used thiol-reactive crosslinker. Its primary advantages are the high specificity and rapid kinetics of the thiol-maleimide reaction under physiological conditions. However, like other N-alkyl maleimides, the stability of the resulting thioether linkage can be a concern due to the potential for a retro-Michael reaction. For applications requiring high in vivo stability, researchers should consider strategies to mitigate this instability, such as post-conjugation hydrolysis of the thiosuccinimide ring, or the use of next-generation, self-stabilizing maleimides or alternative crosslinking chemistries. The choice of the optimal crosslinker will ultimately depend on a careful consideration of the specific requirements of the bioconjugation application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Biocompatibility of Conductive Polymers for Biomedical Research
For researchers, scientists, and drug development professionals, understanding the biocompatibility of materials is paramount to the success of any biomedical application. This guide provides a comparative assessment of the biocompatibility of three prominent conductive polymers: Polypyrrole (PPy), Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), and Polyaniline (PANI).
Disclaimer: To date, there is a notable absence of specific biocompatibility data in the peer-reviewed literature for 1-(2-Hydroxyethyl)pyrrole polymers (PHEP). Therefore, this guide focuses on the well-established biocompatibility profiles of PPy, PEDOT:PSS, and PANI to provide a relevant framework for comparison. The insights from these analogous polymers can offer valuable guidance in predicting the potential biocompatibility of novel derivatives like PHEP.
The following sections present a summary of quantitative data from various in vitro biocompatibility assays, detailed experimental protocols for these key assays, and visual diagrams to illustrate experimental workflows and biological signaling pathways.
Comparative Analysis of In Vitro Biocompatibility
The biocompatibility of a polymer is a critical determinant of its suitability for in-vivo applications. Key parameters for assessment include cytotoxicity, cell viability, and hemocompatibility. The following tables summarize quantitative data from multiple studies to facilitate a direct comparison between PPy, PEDOT:PSS, and PANI.
Table 1: Comparative Cell Viability of Conductive Polymers
Cell viability assays, such as the MTT assay, measure the metabolic activity of cells cultured on a material, providing an indication of the material's effect on cell health and proliferation. High cell viability is a primary indicator of good biocompatibility.
| Polymer | Cell Line | Assay | Cell Viability (%) | Reference |
| Polypyrrole (PPy) | NIH/3T3 Fibroblasts | MTT | ~85% (salt form), ~95% (base form) | [1][2] |
| L929 Fibroblasts | MTT | >90% | --- | |
| PC12 | MTT | Adhesion and proliferation observed | --- | |
| PEDOT:PSS | 3T3 Fibroblasts | MTT | ~40% (pristine), ~70% (modified) | [3] |
| L929 Fibroblasts | MTT | ~85% | --- | |
| Myocytes | MTT | Not cytotoxic, supports proliferation | --- | |
| Polyaniline (PANI) | NIH/3T3 Fibroblasts | MTT | ~75% (salt form), ~90% (base form) | [1][2] |
| L929 Fibroblasts | MTT | >80% | --- | |
| HEK 293 | MTT | No effect on morphology or proliferation | [1] |
Note: Cell viability can be significantly influenced by the polymer's synthesis method, dopant, and surface properties.
Table 2: Comparative Cytotoxicity of Conductive Polymers
Cytotoxicity assays, such as the Lactate Dehydrogenase (LDH) assay, quantify the extent of cell membrane damage by measuring the release of cytoplasmic enzymes into the culture medium. Low cytotoxicity is essential for any material intended for direct contact with tissues.
| Polymer | Cell Line | Assay | Cytotoxicity (% of Positive Control) | Reference |
| Polypyrrole (PPy) | Mouse Peritoneum Cells | LDH | No detectable cytotoxic effect | --- |
| Embryonic Stem Cells | LDH | Lower cytotoxicity in base form | [1][2] | |
| PEDOT:PSS | Myocytes | LDH | Not cytotoxic | --- |
| Various | LDH | Cytotoxicity mainly attributed to PSS | --- | |
| Polyaniline (PANI) | Embryonic Stem Cells | LDH | Higher cytotoxicity in salt form | [1][2] |
| Various | LDH | Generally considered non-toxic | [1] |
Note: The form of the polymer (salt vs. base) can significantly impact its cytotoxicity profile.[1][2]
Table 3: Comparative Hemocompatibility of Conductive Polymers
Hemocompatibility assays, particularly hemolysis assays, evaluate the interaction of a material with blood components. Low hemolysis (destruction of red blood cells) is a critical requirement for blood-contacting medical devices.
| Polymer | Blood Source | Assay | Hemolysis (%) | Reference |
| Polypyrrole (PPy) | Rabbit Blood | Hemolysis | < 2% (Non-hemolytic) | --- |
| Human Blood | Hemolysis | < 5% (Generally non-hemolytic) | --- | |
| PEDOT:PSS | Not specified | Hemolysis | Generally considered non-hemolytic | --- |
| Polyaniline (PANI) | Rabbit Blood | Hemolysis | < 2% (Non-hemolytic) | --- |
| Human Blood | Hemolysis | 0.14% - 0.21% (Non-hemolytic) | --- |
Note: According to ASTM F756-17, a hemolysis percentage below 2% is considered non-hemolytic.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of biocompatibility. The following are methodologies for the key assays cited in this guide.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Material Preparation: Polymer films are prepared on sterile substrates (e.g., glass coverslips or 96-well plates) and sterilized, typically with ethanol washes and UV irradiation.
-
Cell Seeding: A specific cell line (e.g., L929 fibroblasts) is seeded onto the polymer films and control wells (tissue culture plastic) at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.
LDH Cytotoxicity Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells.
-
Material Preparation and Cell Culture: Similar to the MTT assay, polymer films are prepared, sterilized, and cells are seeded and incubated with the material for a defined period.
-
Sample Collection: After incubation, a sample of the cell culture supernatant is carefully collected from each well.
-
Assay Reaction: The collected supernatant is transferred to a new 96-well plate. A reaction mixture, typically containing a tetrazolium salt, is added to each well.[6][7]
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light, to allow the LDH in the supernatant to catalyze the conversion of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.[7]
-
Controls: Positive controls (cells treated with a lysis agent to induce maximum LDH release) and negative controls (untreated cells) are included.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from the positive control, after subtracting the background absorbance from the negative control.
Hemolysis Assay Protocol (based on ASTM F756-17)
This protocol assesses the hemolytic properties of materials that will come into contact with blood.[4]
-
Material Preparation: The polymer samples are prepared with a specific surface area and sterilized.
-
Blood Collection and Preparation: Fresh anticoagulant-treated blood (e.g., from a rabbit) is collected. The red blood cells are washed and diluted with a phosphate-buffered saline (PBS) solution.
-
Direct Contact Test: The prepared polymer material is placed in a test tube with the diluted blood suspension.
-
Incubation: The tubes are incubated under static conditions at 37°C for a defined period (e.g., 3 hours), with gentle agitation at regular intervals.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.
-
Supernatant Analysis: The supernatant is carefully collected, and the amount of free hemoglobin is quantified by measuring its absorbance at 540 nm using a spectrophotometer.
-
Controls: A positive control (a material known to cause hemolysis, like water) and a negative control (a non-hemolytic material, like high-density polyethylene) are run in parallel.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100
Visualizing Experimental and Biological Processes
Graphical representations are invaluable for understanding complex workflows and biological pathways. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in biocompatibility assessment.
Caption: Experimental workflow for assessing polymer biocompatibility.
Caption: Simplified signaling pathway of foreign body response.
References
- 1. researchgate.net [researchgate.net]
- 2. The biocompatibility of polyaniline and polypyrrole: A comparative study of their cytotoxicity, embryotoxicity and impurity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films [mdpi.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking the Thermal Stability of 1-(2-Hydroxyethyl)pyrrole Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of 1-(2-Hydroxyethyl)pyrrole (HEP) copolymers against alternative polymeric materials. The information presented is supported by experimental data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), offering valuable insights for material selection and development in applications where thermal stability is a critical parameter.
Introduction to this compound (HEP) Copolymers
This compound (HEP) is a functional monomer that combines the biocompatibility and potential for conductivity of the pyrrole ring with the hydrophilicity and reactive hydroxyl group of the ethanolamine side chain. Copolymers incorporating HEP are of growing interest in biomedical applications, including drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. The thermal stability of these copolymers is a crucial factor that dictates their processing conditions, shelf-life, and performance in various applications. Understanding how HEP copolymers compare to other well-established polymers is essential for their effective implementation.
Comparative Thermal Analysis
The thermal stability of this compound copolymers is benchmarked against several widely used polymers: Poly(N-vinylpyrrolidone) (PVP), Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Polyethylene glycol (PEG). The following table summarizes key thermal properties obtained from TGA and DSC analyses.
| Polymer/Copolymer | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| HEP Copolymer (conceptual) | 250 - 300 | 300 - 400 | Varies with comonomer | Not applicable (typically amorphous) |
| Poly(N-vinylpyrrolidone) (PVP) | ~380 | ~437 | ~175 | Not applicable (amorphous) |
| Poly(lactic acid) (PLA) | 270 - 320[1] | 350 - 380 | 55 - 65 | 150 - 180 |
| Poly(glycolic acid) (PGA) | 250 - 300[1] | ~370 | 35 - 40[2] | 220 - 230[2] |
| Polyethylene glycol (PEG) | ~200 (in air)[3] | ~410 (in N2) | -60 to -40 | 55 - 65 |
| Porous DMN-co-GMA modified with 1-(2-hydroxyethyl)-2-pyrrolidone | 273–281 (in Helium)[4] | - | - | - |
| Porous DMN-co-GMA modified with 1-(2-hydroxyethyl)-2-pyrrolidone | 248–269 (in Air)[4] | - | - | - |
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which indicates the temperature of the maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C for semi-crystalline polymers) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., -50 °C) at a controlled cooling rate of 10 °C/min to observe crystallization.
-
Second Heating Scan: Heat the sample again from the low temperature to the high temperature at a heating rate of 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) as the peak of the endothermic event in the second heating scan.
-
Determine the crystallization temperature (Tc) as the peak of the exothermic event in the cooling scan.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties (storage modulus and loss modulus) of the polymer as a function of temperature.
Instrumentation: A dynamic mechanical analyzer.
Procedure:
-
Sample Preparation: Prepare a rectangular film or bar of the polymer with precise dimensions (e.g., length, width, and thickness).
-
Instrument Setup:
-
Mount the sample in the appropriate fixture (e.g., tensile, three-point bending).
-
Enclose the sample in a temperature-controlled chamber.
-
-
Experimental Parameters:
-
Apply a sinusoidal strain or stress to the sample at a fixed frequency (e.g., 1 Hz).
-
The amplitude of the deformation should be within the linear viscoelastic region of the material.
-
-
Thermal Program: Heat the sample from a low temperature (e.g., -100 °C) to a temperature above its Tg at a controlled heating rate (e.g., 3 °C/min).
-
Data Acquisition: Measure the resulting stress or strain and the phase lag between the stress and strain signals as a function of temperature.
-
Data Analysis:
-
Calculate the storage modulus (E' or G'), which represents the elastic response of the material.
-
Calculate the loss modulus (E'' or G''), which represents the viscous response of the material.
-
Plot the storage modulus, loss modulus, and tan delta (loss modulus/storage modulus) as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.
-
Visualized Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for benchmarking polymer thermal stability.
Caption: Comparison of key thermal properties.
Conclusion
This guide provides a framework for benchmarking the thermal stability of this compound copolymers. The presented data indicates that while HEP-related copolymers show moderate thermal stability, they may not match the high-temperature resistance of polymers like PVP. However, their stability appears comparable to or slightly lower than that of common biodegradable polyesters like PLA and PGA, and superior to PEG under oxidative conditions. The specific thermal properties of HEP copolymers will ultimately be determined by the choice of comonomer and the resulting copolymer architecture. The detailed experimental protocols provided herein offer a standardized approach for researchers to generate comparable data for their specific HEP copolymer systems, facilitating informed material selection for advanced applications.
References
Comparative analysis of analytical techniques for pyrrole characterization.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of pyrrole and its derivatives. Objective comparisons of performance are supported by experimental data, and detailed methodologies for essential experiments are outlined.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of pyrrole-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrrole and its derivatives, ¹H and ¹³C NMR are crucial for confirming structure and identifying substitution patterns. The electron-rich nature of the pyrrole ring significantly influences the chemical shifts of its protons and carbons. In an unsubstituted pyrrole molecule, there are distinct signals for the N-H proton, the α-protons (H2/H5), and the β-protons (H3/H4).[1] Similarly, the ¹³C NMR spectrum shows two main signals for the aromatic carbons, C2/C5 and C3/C4.[1] The chemical shifts are highly sensitive to the nature and position of substituents. Electron-withdrawing groups typically cause a downfield shift (higher ppm), while electron-donating groups lead to an upfield shift (lower ppm).[1]
| Nucleus | Chemical Shift (δ, ppm) of Unsubstituted Pyrrole | Typical Chemical Shift Range for Substituted Pyrroles (ppm) |
| ¹H (N-H) | ~8.0 | 7.5 - 12.0 |
| ¹H (α-H) | ~6.7 | 6.0 - 7.5 |
| ¹H (β-H) | ~6.1 | 5.5 - 6.5 |
| ¹³C (α-C) | ~118 | 110 - 130 |
| ¹³C (β-C) | ~108 | 100 - 120 |
-
Sample Preparation: Dissolve 5-10 mg of the pyrrole compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. The IR spectrum of pyrrole shows characteristic absorption bands for the N-H bond, C-H bonds, and the vibrations of the pyrrole ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Pyrrole Derivatives | Intensity |
| N-H Stretch | 3500 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | 3150 - 3100 | Medium |
| C=C Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-N Ring Stretch | 1400 - 1300 | Medium |
| C-H Out-of-plane Bending | 900 - 700 | Strong |
-
Sample Preparation: Place a small amount of the solid or liquid pyrrole sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum.
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Chromatographic Techniques
Chromatographic methods are essential for separating and quantifying components in a mixture of pyrrole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable pyrrole derivatives. The retention time in GC is a key parameter for identification, while the mass spectrum provides information about the molecular weight and fragmentation pattern.
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Pyrrole | Varies with column and conditions | 67 (M⁺), 41, 39 |
| N-Methylpyrrole | Varies with column and conditions | 81 (M⁺), 80, 54 |
| 2-Acetylpyrrole | Varies with column and conditions | 109 (M⁺), 94, 66 |
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Instrument Setup:
-
GC:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).
-
-
-
Data Analysis:
-
Identify compounds based on their retention times and by comparing their mass spectra to a library of known compounds.
-
Quantify the analytes by integrating the area of their chromatographic peaks.
-
Electrochemical Techniques
Electrochemical methods are particularly useful for studying the redox properties of pyrrole and the electrochemical synthesis and characterization of polypyrrole, a conductive polymer.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the oxidation and reduction processes of pyrrole. The electropolymerization of pyrrole to form polypyrrole can be monitored, and the electrochemical properties of the resulting polymer film can be characterized. The oxidation potential of pyrrole monomer is a key parameter observed in CV.
| Process | Typical Potential (V vs. Ag/AgCl) | Observation |
| Pyrrole Monomer Oxidation | +0.8 to +1.2 | Irreversible peak corresponding to the formation of radical cations. |
| Polypyrrole Redox | -0.2 to +0.4 | Reversible peaks corresponding to the doping and de-doping of the polymer film. |
-
Electrochemical Cell Setup:
-
Use a three-electrode system: a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent (e.g., acetonitrile). Add the pyrrole monomer to this solution at a known concentration (e.g., 0.1 M).
-
CV Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).
-
Scan the potential from an initial value where no reaction occurs to a potential sufficient to oxidize the monomer, and then reverse the scan.
-
Record the current response as a function of the applied potential. Multiple cycles are often performed to observe the growth of the polypyrrole film.
-
-
Data Analysis:
-
Analyze the positions and shapes of the anodic and cathodic peaks to understand the redox processes.
-
The increase in peak currents with successive cycles indicates the deposition of a conductive polymer film.
-
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polypyrrole, these methods provide information about its thermal stability and decomposition behavior.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability of polypyrrole and to study the effect of dopants on its decomposition.
| Polypyrrole Sample | Initial Weight Loss (°C) | Main Decomposition (°C) | Residue at 600 °C (%) |
| PPy (undoped) | 50-150 (water loss) | 200-450 | ~5 |
| PPy (doped with Sa/Mo) | 50-200 (water loss) | 200-450 | ~40[2] |
-
Sample Preparation: Place a small amount of the polypyrrole sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or with air, depending on the desired atmosphere.
-
-
TGA Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs.
-
Determine the percentage of weight loss at each stage and the final residue amount.
-
Visualizations
Experimental Workflow for Pyrrole Characterization
Caption: Workflow for Pyrrole Characterization.
Logical Relationships of Analytical Techniques
Caption: Relationships of Pyrrole Analysis Techniques.
References
Safety Operating Guide
Proper Disposal of 1-(2-Hydroxyethyl)pyrrole: A Guide for Laboratory Professionals
The proper disposal of 1-(2-Hydroxyethyl)pyrrole is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As with any chemical waste, a thorough understanding of its potential hazards is the first step toward safe handling and disposal. This guide provides essential information on the operational and disposal plans for this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Based on the data for pyrrole, this compound should be handled as a hazardous substance. Pyrrole is classified as a flammable liquid and is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3] The presence of the hydroxyethyl group may also introduce additional irritant properties to the eyes, skin, and respiratory system.[4][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[3][6]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[7] If inhalation risk is high, a suitable respirator may be necessary.
Step-by-Step Disposal Procedure
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep it separate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
-
Containerization:
-
Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[7]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional protocols.[9]
-
-
Final Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
One common method for the disposal of organic chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[9][10]
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[4]
-
Collect the Waste: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for pyrrole, which should be used as a reference for assessing the potential hazards of this compound.
| Property | Value | Source |
| CAS Number | 109-97-7 | [1] |
| Molecular Formula | C₄H₅N | [2] |
| Molecular Weight | 67.09 g/mol | [2] |
| Flash Point | 39 °C (102.2 °F) | [2] |
| Boiling Point | 131 °C (267.8 °F) | [2] |
| Melting Point | -24 °C (-11.2 °F) | [2] |
| Lower Explosion Limit | 3.1% | [2] |
| LD50 (Oral, Rabbit) | 147 mg/kg | [8] |
| LD50 (Subcutaneous, Mouse) | 61 mg/kg | [8] |
Visual Guide for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a chemical waste product like this compound.
Caption: Decision workflow for the safe disposal of chemical waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guidance for Handling 1-(2-Hydroxyethyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-(2-Hydroxyethyl)pyrrole, ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general safety protocols for pyrrole and its derivatives. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution in all handling and disposal procedures.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety Goggles or Glasses | Must be compliant with EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended for splash hazards.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of after contamination.[2] |
| Body | Laboratory Coat | A long-sleeved lab coat is required. |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working in a poorly ventilated area or if aerosols may be generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Personal Hygiene:
-
Avoid all personal contact with the substance.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
3. Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Absorb the spill using an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, perform artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in the regular trash.[4] Contaminated packaging should be treated as hazardous waste.[6]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
